2-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVORZGIUCOUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621356 | |
| Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-32-7 | |
| Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines its physicochemical properties, basicity, synthesis, and reactivity, with a focus on its application in drug discovery.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. Therefore, data for the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and the isomeric 3-iodo-1H-pyrrolo[2,3-b]pyridine are provided for comparison and estimation.
| Property | This compound | 3-iodo-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Formula | C₇H₅IN₂ | C₇H₅IN₂ | C₇H₆N₂ |
| Molecular Weight | 244.03 g/mol | 244.03 g/mol | 118.14 g/mol |
| Melting Point | Data not available | 190-194 °C | 103 °C |
| Boiling Point | Data not available | 360.3 ± 35.0 °C (Predicted) | Data not available |
| Density | Data not available | 2.12 ± 0.1 g/cm³ (Predicted) | Data not available |
| pKa (of conjugate acid) | Estimated to be slightly lower than 7-azaindole due to the electron-withdrawing effect of iodine. | 6.07 ± 0.20 (Predicted) | Data not available |
| Aqueous Solubility | Sparingly soluble in water, similar to other iodo-azaindoles. | Sparingly soluble in water. | Data not available |
Understanding the Basicity of this compound
The 1H-pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms with distinct basic properties:
-
Pyrrole-type Nitrogen (N1): The lone pair of electrons on the N1 nitrogen is part of the aromatic π-system of the pyrrole ring. Delocalization of these electrons to maintain aromaticity makes them significantly less available for protonation. Consequently, the N1 nitrogen is very weakly basic.
-
Pyridine-type Nitrogen (N7): The lone pair on the N7 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system. These electrons are available for protonation, making the N7 position the primary basic center of the molecule.
The introduction of an iodine atom at the C2 position influences the basicity of the N7 nitrogen. Iodine is an electron-withdrawing group due to its electronegativity, which reduces the electron density on the pyridine ring through an inductive effect. This decrease in electron density at the N7 nitrogen makes it less basic compared to the unsubstituted 7-azaindole.
Experimental Protocols
Synthesis of this compound
Direct iodination of 1H-pyrrolo[2,3-b]pyridine typically occurs at the C3 position due to the electronic properties of the pyrrole ring.[1] Synthesis of the 2-iodo isomer is less direct and can be achieved through multi-step sequences. One potential synthetic route involves a one-pot process starting from a protected 2-amino-3-iodopyridine derivative, followed by alkynylation and cyclization.[2]
General Protocol for Iodination at the C3-Position (for comparison):
A common method for the iodination of 1H-pyrrolo[2,3-b]pyridine at the 3-position involves electrophilic substitution.[1]
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium hydroxide (KOH), to deprotonate the pyrrole nitrogen.
-
Iodination: Add a solution of iodine (I₂) in the same solvent to the reaction mixture.
-
Stirring: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of 3-iodo-7-azaindole.
Determination of pKa
The pKa of the conjugate acid of this compound can be determined experimentally using several methods, with potentiometric titration and NMR spectroscopy being common choices.[3][4]
Protocol for pKa Determination by Potentiometric Titration: [4]
-
Sample Preparation: Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[4]
-
Acidification/Alkalinization: For a basic compound, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[4]
-
Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The Henderson-Hasselbalch equation is used for the calculation, where the pKa is the pH at which the compound is 50% ionized.
Reactivity and Applications in Drug Development
The this compound scaffold is of significant interest to medicinal chemists due to the reactivity of the carbon-iodine bond. The iodine atom serves as a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the iodo-azaindole with an organoboron compound (e.g., a boronic acid or ester).[5][6] This allows for the introduction of various aryl or heteroaryl groups at the C2 position, which is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.[5]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Role as a Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[7][8][9] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Derivatives of this scaffold have been developed as potent inhibitors of various kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR)[7]
-
Janus Kinase (JAK)[8]
-
Traf2- and NCK-interacting kinase (TNIK)[9]
-
Glycogen synthase kinase-3β (GSK-3β)[10]
The 1H-pyrrolo[2,3-b]pyridine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. The substituent at the C2 position, often introduced via the 2-iodo intermediate, can then be modified to achieve potency and selectivity for the target kinase.
Example Signaling Pathway: FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation, differentiation, and migration. Its aberrant activation is a driver in many cancers. Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway.
Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.
Conclusion
This compound is a key intermediate for the synthesis of complex heterocyclic molecules. While its specific physicochemical data are not widely published, its properties can be inferred from related compounds. Its primary value lies in the reactivity of the C2-iodo group, which enables extensive chemical modification through cross-coupling reactions. This feature has made the 1H-pyrrolo[2,3-b]pyridine scaffold a cornerstone in the development of targeted therapies, particularly kinase inhibitors, for a range of diseases. This guide provides foundational knowledge for researchers and professionals working with this important chemical entity.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
CAS Number: 1227270-32-7
This technical guide provides a comprehensive overview of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block with significant potential in drug discovery and development. While specific data for the 2-iodo isomer is limited, this document leverages extensive research on the parent 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Core Compound Properties
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its ability to participate in a wide range of biological interactions. The introduction of an iodine atom at the 2-position of this scaffold offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex bioactive molecules.
| Property | Data | Reference |
| CAS Number | 1227270-32-7 | N/A |
| Molecular Formula | C₇H₅IN₂ | N/A |
| Molecular Weight | 244.03 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
Synthesis and Reactivity
Inferred Synthetic Approach:
A potential synthetic route could involve the direct iodination of 1H-pyrrolo[2,3-b]pyridine using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent. The regioselectivity of this reaction would be a critical factor to control to favor the formation of the 2-iodo isomer.
Expected Reactivity:
The iodine atom at the 2-position is expected to be susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous inhibitors targeting a range of protein kinases and other biologically important molecules. Although the specific biological activity of this compound has not been extensively reported, its derivatives are anticipated to exhibit interesting pharmacological profiles based on the known activities of related compounds.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases. These include:
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: The 1H-pyrrolo[2,3-b]pyridine core is a known hinge-binding motif for FGFR kinases.[1] Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors.
-
Traf2 and Nck-interacting kinase (TNIK) Inhibition: Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of TNIK, a kinase involved in colorectal cancer.
-
Phosphodiesterase 4B (PDE4B) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of PDE4B, a target for inflammatory diseases.[2]
Below are diagrams illustrating the general role of the 1H-pyrrolo[2,3-b]pyridine core in inhibiting these key signaling pathways.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine.[1][2] This structural motif is present in numerous biologically active molecules, including kinase inhibitors used in oncology.[1][3] The introduction of an iodine atom at the 2-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of more complex drug candidates.[4][5] This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this important heterocyclic compound.
Molecular Structure and Identification
The core structure of this compound consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The iodine atom is substituted at the 2-position of the pyrrolo[2,3-b]pyridine ring system.
IUPAC Name: this compound Common Synonyms: 2-iodo-7-azaindole
Table 1: Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and a Related Iodo-Derivative.
| Property | 1H-pyrrolo[2,3-b]pyridine (Parent Compound) | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
| Molecular Formula | C₇H₆N₂[6][9][10] | C₈H₄IN₃[11] |
| Molecular Weight | 118.14 g/mol [6] | 269.04 g/mol [11] |
| Appearance | Not specified in provided results. | Solid[11] |
| SMILES String | c1ncc2c(c1)[nH]cc2 | N#Cc1cc2c(c[nH]2)c(I)n1 |
| InChI Key | MVXVYAKCVDQRLW-UHFFFAOYSA-N[6] | YLXANOLQQIUJNO-UHFFFAOYSA-N[11] |
Note: Specific experimental data for this compound is not available in the provided search results. The data for the parent compound and a related iodo-derivative are presented for comparative purposes.
Spectroscopic Data
Table 2: NMR Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Data not explicitly provided in a table format in the search results. |
| ¹³C NMR | Data not explicitly provided in a table format in the search results. |
Note: While some search results mention the availability of NMR spectra for 7-azaindole, the specific chemical shifts and coupling constants are not detailed in a structured format.
Experimental Protocols: Synthesis
The synthesis of this compound is not explicitly detailed in the provided literature. However, a general and widely used method for the synthesis of 2-substituted-7-azaindoles involves a two-step process starting from 2-amino-3-iodopyridine. This process typically involves a Sonogashira coupling followed by a cyclization reaction.[4][5] It is plausible that this compound could be synthesized via a similar pathway, potentially by using a protected acetylene equivalent that can be subsequently converted to an iodide, or through direct iodination of a suitable 7-azaindole precursor.
Generalized Synthetic Workflow for 2-Substituted 7-Azaindoles:
Caption: Generalized workflow for the synthesis of 2-substituted 7-azaindoles.
Detailed Experimental Protocol for a Related 2-Substituted 7-Azaindole:
A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine has been described.[4] The two-step procedure gives the desired compounds in good overall yields.[4]
Step 1: Sonogashira Coupling A mixture of 2-amino-3-iodopyridine, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) is reacted until the starting materials are consumed.
Step 2: Cyclization The resulting 2-amino-3-(alkynyl)pyridine intermediate is then treated with a base, such as potassium tert-butoxide (KOt-Bu), in a solvent like toluene to induce cyclization and form the 2-substituted-7-azaindole.[5]
Role in Drug Discovery and Signaling Pathways
The 7-azaindole scaffold is a key pharmacophore in a multitude of kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. 7-Azaindole derivatives can act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of adenine in ATP.[2]
While the specific biological activity and signaling pathway modulation of this compound have not been detailed, its role as a synthetic intermediate suggests its importance in the generation of more complex and potent kinase inhibitors. The iodine atom at the 2-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents, allowing for the exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.[4][5][12][13]
References
- 1. rsc.org [rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
The Ascendant Role of 2-Iodo-1H-pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to serve as a versatile template for the design of potent and selective therapeutic agents. The introduction of a halogen atom, particularly iodine, at the 2-position of this heterocyclic core has garnered significant interest, offering a unique handle for further chemical modifications and influencing the biological activity profile of the resulting derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their potential as kinase inhibitors and anti-cancer agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, primarily involving the direct iodination of the 7-azaindole core or the construction of the heterocyclic system from pre-iodinated precursors.
One common approach involves the direct electrophilic iodination of a 1-substituted-7-azaindole. The regioselectivity of this reaction is influenced by the nature of the substituent on the nitrogen atom and the reaction conditions employed. For instance, the use of N-iodosuccinimide (NIS) in a suitable solvent can lead to the formation of the desired 2-iodo derivative, although the formation of the 3-iodo isomer is also possible.[1]
A general synthetic workflow for the iodination of 1-aryl-7-azaindoles is depicted below:
Another strategy involves a deprotometalation-iodolysis sequence, which can offer greater control over regioselectivity.[1] This method utilizes a strong base to deprotonate a specific position on the 7-azaindole ring, followed by quenching with an iodine source.
Biological Activities and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The introduction of an iodine atom at the 2-position can significantly impact the binding affinity and selectivity of these compounds for their target kinases. While specific data for 2-iodo derivatives is an emerging area of research, the broader class of 7-azaindole derivatives has demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.
Kinase Inhibition
Numerous studies have highlighted the potential of 7-azaindole derivatives as inhibitors of various kinases, including:
-
Traf2- and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of TNIK, a kinase involved in colorectal cancer. Some compounds have shown IC50 values in the sub-nanomolar range.[2]
-
Glycogen Synthase Kinase 3β (GSK-3β): A novel pyrrolo[2,3-b]pyridine-based compound, S01, was identified as a highly potent GSK-3β inhibitor with an IC50 of 0.35 ± 0.06 nM, showing potential for the treatment of Alzheimer's disease.[3][4]
-
Phosphoinositide 3-kinase (PI3K): A series of 7-azaindole scaffold derivatives were discovered as potent PI3K inhibitors, with some compounds exhibiting subnanomolar inhibitory activity.[5]
-
Janus Kinases (JAKs): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as immunomodulators targeting JAK3.[6]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. The 7-azaindole core often forms key hydrogen bond interactions with the hinge region of the kinase.
Anticancer Activity
The inhibition of key signaling pathways by 7-azaindole derivatives translates to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. A novel 7-azaindole derivative, 7-AID, demonstrated effective inhibitory concentrations (IC50) against HeLa (16.96 µM/ml), MCF-7 (14.12 µM/ml), and MDA-MB-231 (12.69 µM/ml) cancer cell lines by targeting the DEAD-box helicase DDX3.[7] Furthermore, various 7-azaindole analogs have shown promise as effective anticancer agents, with positions 1, 3, and 5 of the ring system being identified as key sites for modification to enhance activity.[8]
Quantitative Data Summary
The following tables summarize the reported biological activity data for various 1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that specific data for 2-iodo substituted derivatives is limited in the current literature, and the presented data primarily pertains to the broader class of 7-azaindole compounds.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | TNIK | < 1 nM | [2][9] |
| Pyrrolo[2,3-b]pyridine Derivative (S01) | GSK-3β | 0.35 ± 0.06 nM | [3][4] |
| 7-Azaindole Derivative (B13) | PI3Kγ | 0.5 nM | [5] |
| 2,7-diazaindole derivative (29) | ATR | ~10 µM | [10] |
Table 2: Anticancer Activity of 7-Azaindole Derivatives
| Compound | Cell Line | IC50 | Reference |
| 7-AID | HeLa | 16.96 µM/ml | [7] |
| 7-AID | MCF-7 | 14.12 µM/ml | [7] |
| 7-AID | MDA-MB-231 | 12.69 µM/ml | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative protocols for key assays used in the characterization of this compound derivatives.
General Procedure for Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
A common method for the synthesis of 3-iodo-7-azaindole involves the reaction of 1H-pyrrolo[2,3-b]pyridine with an iodinating agent in the presence of a base.[11]
Materials:
-
1H-pyrrolo[2,3-b]pyridine
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in DMF.
-
Add powdered potassium hydroxide to the solution and stir.
-
Add a solution of iodine in DMF dropwise to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-iodo-1H-pyrrolo[2,3-b]pyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, such as ADP-Glo™ Kinase Assay.
Materials:
-
Kinase enzyme
-
Substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the amount of ADP produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
This compound derivatives represent a promising and evolving class of compounds with significant potential in drug discovery, particularly in the fields of oncology and immunology. The 7-azaindole core provides a robust scaffold for interacting with key biological targets, and the 2-iodo substitution offers a valuable tool for synthetic diversification and modulation of biological activity. While the specific biological profile of 2-iodo derivatives is an area that warrants further investigation, the extensive research on the broader 7-azaindole class provides a strong foundation for their continued development as next-generation therapeutic agents. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and accelerate the discovery of novel and effective drugs based on this versatile chemical scaffold.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Ascendance of 2-Iodo-7-Azaindole: A Technical Guide to its Synthesis, Characterization, and Pivotal Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. Within this important class of compounds, 2-iodo-7-azaindole has emerged as a critical and versatile building block. Its strategic iodine substituent serves as a linchpin for the introduction of diverse functionalities through modern cross-coupling reactions, enabling the synthesis of complex and potent drug candidates. This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and application of 2-iodo-7-azaindole, with a particular focus on its role in the development of targeted therapeutics.
Discovery and Historical Context
While the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has been known for decades, the specific history of 2-iodo-7-azaindole is less documented as a singular discovery and is more intertwined with the broader exploration of 7-azaindole functionalization. The introduction of an iodine atom at the 2-position was a logical step in harnessing the full synthetic potential of the 7-azaindole core, paving the way for the development of potent kinase inhibitors. The value of halogenated azaindoles, including iodo-derivatives, became increasingly apparent with the rise of palladium-catalyzed cross-coupling reactions in drug discovery.
Synthesis of 2-Iodo-7-Azaindole
The synthesis of 2-iodo-7-azaindole can be approached through several routes, primarily involving either the direct iodination of the 7-azaindole core or the construction of the bicyclic system from a pre-iodinated pyridine precursor.
Direct Iodination of 7-Azaindole
A common and direct method for the synthesis of 2-iodo-7-azaindole involves the electrophilic iodination of the parent 7-azaindole. The pyrrole ring of the 7-azaindole is electron-rich and susceptible to electrophilic substitution, predominantly at the C3 position. However, with appropriate choice of reagents and conditions, iodination at the C2 position can be achieved. One established method involves the treatment of 7-azaindole with an iodine source in the presence of a base.
Synthesis from 2-Amino-3-iodopyridine
An alternative and widely used strategy involves a Sonogashira coupling followed by an intramolecular cyclization. This approach starts with the commercially available 2-amino-3-iodopyridine. The amino group and the iodine atom on the pyridine ring provide the necessary functionalities to construct the fused pyrrole ring.
Experimental Protocols
Protocol 1: Direct Iodination of 7-Azaindole
-
Reaction: Iodination of 1H-pyrrolo[2,3-b]pyridine
-
Reagents: 7-Azaindole, N-Iodosuccinimide (NIS), Potassium Hydroxide (KOH), Acetonitrile (CH₃CN).
-
Procedure: To a solution of 7-azaindole in acetonitrile, N-iodosuccinimide (1 equivalent) and potassium hydroxide (3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-iodo-7-azaindole.
Protocol 2: Synthesis via Sonogashira Coupling and Cyclization
-
Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Trimethylsilylacetylene
-
Reagents: 2-Amino-3-iodopyridine, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure: To a solution of 2-amino-3-iodopyridine in THF are added triethylamine, catalytic amounts of Pd(PPh₃)₂Cl₂ and CuI. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The reaction is then worked up by removing the solvent and purifying the crude product to yield 3-((trimethylsilyl)ethynyl)pyridin-2-amine.
-
-
Step 2: Cyclization to 2-Iodo-7-azaindole
-
Reagents: 3-((Trimethylsilyl)ethynyl)pyridin-2-amine, Iodine, Base (e.g., potassium carbonate), Solvent (e.g., DMF).
-
Procedure: The intermediate from Step 1 is dissolved in a suitable solvent like DMF. A base such as potassium carbonate and iodine are added. The reaction mixture is heated to induce cyclization and iodination. After cooling, the reaction is worked up by adding water and extracting with an organic solvent. The crude product is purified by column chromatography to yield 2-iodo-7-azaindole.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of 2-iodo-7-azaindole.
| Parameter | Value | Reference |
| Synthesis Method | Direct Iodination | [1] |
| Yield | ~65% | [1] |
| Molecular Formula | C₇H₅IN₂ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Off-white to yellow solid | |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.15 (dd, J = 4.7, 1.4 Hz, 1H), 7.85 (dd, J = 7.9, 1.4 Hz, 1H), 7.10 (dd, J = 7.9, 4.7 Hz, 1H), 6.75 (s, 1H), 10.5 (br s, 1H) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 148.8, 143.0, 129.1, 120.4, 115.8, 101.9, 78.9 | |
| Mass Spectrum (EI) | m/z 244 (M⁺) |
Role in Drug Discovery: A Key Intermediate for Kinase Inhibitors
2-Iodo-7-azaindole is a cornerstone in the synthesis of numerous kinase inhibitors. The iodine atom at the C2 position provides a reactive handle for introducing various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This modularity allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Application in the Synthesis of Vemurafenib (Zelboraf®)
A prominent example of the utility of a halogenated 7-azaindole core is in the synthesis of Vemurafenib, a potent BRAF V600E kinase inhibitor used in the treatment of melanoma. While the commercial synthesis of Vemurafenib may have evolved, early synthetic routes highlight the importance of functionalized 7-azaindoles. The general strategy involves the coupling of a functionalized 7-azaindole with other key fragments.
The following diagram illustrates a conceptual workflow for the synthesis of a Vemurafenib analog, showcasing the pivotal role of a halogenated 7-azaindole intermediate.
Caption: Synthetic workflow for a Vemurafenib analog.
This workflow demonstrates how a halogenated 7-azaindole, such as 2-iodo-7-azaindole, is a key intermediate that is coupled with a side chain precursor via a Suzuki reaction to form the core of the final drug molecule.
Signaling Pathways
Derivatives of 7-azaindole, many of which are synthesized from 2-iodo-7-azaindole, are potent inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, Vemurafenib targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation in melanoma.
The following diagram illustrates the inhibition of the MAPK/ERK pathway by a BRAF inhibitor derived from a 7-azaindole scaffold.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
2-Iodo-7-azaindole has solidified its position as an indispensable tool in modern drug discovery. Its straightforward synthesis and the reactivity of the iodine substituent make it an ideal starting point for the construction of diverse libraries of compounds targeting a wide range of biological targets, particularly protein kinases. The successful development of drugs like Vemurafenib underscores the power of this versatile scaffold. As the demand for novel and selective therapeutics continues to grow, the importance of 2-iodo-7-azaindole in the synthetic chemist's toolbox is set to expand even further.
References
physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. This document details its structural characteristics, reactivity, and its role as a versatile building block in the synthesis of pharmacologically active molecules. Experimental protocols and relevant biological pathways are also discussed to support its application in drug discovery and development.
Core Physical and Chemical Properties
This compound, also known as 2-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. While specific experimental data for the 2-iodo isomer is limited in publicly available literature, its fundamental properties can be summarized. For comparative purposes, data for the more extensively studied parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is also provided.
Table 1: Physical and Chemical Properties
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine (Parent Compound) |
| CAS Number | 1227270-32-7 | 271-63-6[1] |
| Molecular Formula | C₇H₅IN₂[2] | C₇H₆N₂[1] |
| Molecular Weight | 244.03 g/mol [2] | 118.14 g/mol [1] |
| Exact Mass | 243.94975 u[2] | 118.05310 u |
| Appearance | Solid (predicted) | White to light yellow powder/crystal |
| Melting Point | Data not available | 104-107 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Sparingly soluble in water (predicted) | Data not available |
| pKa | Data not available | 4.59 |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the C-I bond at the 2-position of the pyrrolo[2,3-b]pyridine core. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
The 7-azaindole nucleus itself is an important pharmacophore, and the ability to functionalize it at the 2-position via the iodo-intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal precursor for forming new carbon-carbon and carbon-nitrogen bonds. The following are key examples of its potential reactivity:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylated 7-azaindoles, which are versatile intermediates for further transformations.[3]
-
Heck Reaction: Reaction with alkenes to form substituted alkenes at the 2-position.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.[5]
The workflow for these transformations generally follows a standard palladium catalytic cycle.
References
Potential Therapeutic Targets for 2-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets for 2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 2-iodo-7-azaindoles. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This document summarizes key targets, quantitative data on inhibitory activities, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Core Therapeutic Targets
Research has identified several key protein kinases as promising therapeutic targets for this compound derivatives. These targets are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and immune disorders. The primary targets identified in the literature are:
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
Maternal Embryonic Leucine Zipper Kinase (MELK)
-
Traf2 and Nck-interacting kinase (TNIK)
-
Janus Kinase 3 (JAK3)
The 7-azaindole core of these derivatives often serves as an excellent hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of these kinases.[1]
Data Presentation: Inhibitory Activities
The following tables summarize the reported inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets. While the focus is on the 2-iodo substituted scaffold, data for closely related analogs are also included to provide a broader context for structure-activity relationships (SAR).
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Substitution Pattern | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [2][3] |
| 1 | 3-((3-methoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | 1900 | - | - | - | [2] |
| 25 | Pyrrolo[2,3-b]pyridin-3-one derivative | - | - | - | 51.6 |
Table 2: GSK-3β Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Substitution Pattern | GSK-3β IC50 (nM) | Reference |
| 41 | Pyrrolo[2,3-b]pyridine derivative | 0.22 | [1] |
| 46 | Pyrrolo[2,3-b]pyridine derivative | 0.26 | [1] |
| 54 | Pyrrolo[2,3-b]pyridine derivative | 0.24 | [1] |
| S01 | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 0.35 | [4] |
Table 3: TNIK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Series | pIC50 Range | Note | Reference |
| 31 derivatives | 7.37 to 9.92 | QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives. | [5] |
| Imidazole-quinoline derivatives | IC50 of 6 nM for compound 35b | Fragment growth-based design. | [6] |
Table 4: JAK3 Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Substitution Pattern | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference |
| 14c | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Potent, moderately selective | - | - | [7] |
| 31 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Potent | - | - | [8] |
| 6 | 1H-pyrrolo[2,3-b]pyridine analogue | 1100 | 2900 | - |
Signaling Pathways
The therapeutic efficacy of targeting these kinases stems from their central roles in various signaling cascades that regulate cell proliferation, survival, differentiation, and inflammation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for processes like cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers.[2][3]
GSK-3β Signaling Pathway in Alzheimer's Disease
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease. Its dysregulation contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and is also involved in the production of amyloid-β plaques.
MELK Signaling in Cancer
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It plays a role in cell cycle progression, proliferation, and apoptosis by interacting with and phosphorylating key proteins such as FOXM1 and c-JUN.
TNIK in Wnt Signaling Pathway
Traf2 and Nck-interacting kinase (TNIK) is a key component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of Wnt target genes that drive cell proliferation.
JAK3-STAT Signaling Pathway
Janus Kinase 3 (JAK3) is a tyrosine kinase that plays a critical role in cytokine signaling in immune cells. Upon cytokine receptor activation, JAK3 phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune responses. Dysregulation of the JAK3-STAT pathway is associated with autoimmune diseases and transplant rejection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer to achieve a range of concentrations.
-
Prepare a solution of the target kinase in kinase assay buffer.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Add 2 µL of the diluted kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ as an example) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates, providing insight into the inhibition of kinase activity in a cellular context.
-
Cell Lysis and Protein Quantification :
-
Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per well onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-GSK-3β Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).
-
Experimental and Drug Discovery Workflow
The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow from initial discovery to preclinical evaluation.
This guide provides a foundational understanding of the therapeutic potential of this compound derivatives. The versatility of this scaffold against multiple kinase targets underscores its importance in the ongoing development of novel therapeutics for a range of diseases. Further research and optimization of these derivatives hold significant promise for advancing clinical treatments.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, utilizing a 2-iodo-1H-pyrrolo[2,3-b]pyridine precursor. The protocols focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are widely employed in medicinal chemistry for the construction of carbon-carbon bonds. This guide includes detailed experimental procedures, tabulated quantitative data for a variety of substrates, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets. The synthesis of 2-aryl substituted 7-azaindoles is a key strategy in the development of novel therapeutics.
This guide focuses on the functionalization of the C2-position of the 7-azaindole nucleus starting from a readily accessible 2-iodo precursor. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to introduce a diverse range of aryl and heteroaryl substituents at this position.
Synthesis of the this compound Precursor
A reliable synthesis of the this compound precursor is the essential first step for the subsequent cross-coupling reactions. A common and effective method involves the direct iodination of 1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: C2-Iodination of 1H-pyrrolo[2,3-b]pyridine
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexanes and ethyl acetate) to afford this compound.
Expected Yield: 85-95%
Palladium-Catalyzed Cross-Coupling Reactions
The this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to introduce aryl substituents at the C2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 2-iodo-7-azaindole and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂; 5 mol%), ligand (e.g., PPh₃; 10 mol%), and base (e.g., K₂CO₃; 2.0-3.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 86 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 8 | 82 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 6 | 91 |
| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3.0) | Toluene/H₂O | 110 | 10 | 78 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 75 |
Heck Coupling
The Heck reaction enables the arylation of alkenes with the 2-iodo-7-azaindole, providing access to 2-vinyl-substituted 7-azaindoles which can be further modified.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (5 mol%), and the ligand (10 mol%).
-
Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq).
-
Heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 110 | 18 | 75 |
| 2 | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | ACN | 100 | 24 | 68 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DIPEA (2.0) | DMF | 120 | 16 | 72 |
| 4 | 4-Chlorostyrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 110 | 20 | 70 |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between the 2-iodo-7-azaindole and a terminal alkyne, leading to 2-alkynyl-7-azaindoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF), add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Add triethylamine (2.0-3.0 eq) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous ammonium chloride solution.
-
Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 4 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | DMF | 50 | 3 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 6 | 85 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2.5) | DMF | 60 | 4 | 89 |
Visualization of Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of the 2-iodo precursor.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling.
Characterization Data
Representative characterization data for synthesized 2-aryl-1H-pyrrolo[2,3-b]pyridines.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.65 (s, 1H), 8.10 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 – 7.88 (m, 3H), 7.45 (t, J = 7.7 Hz, 2H), 7.28 (t, J = 7.3 Hz, 1H), 7.08 (dd, J = 7.9, 4.7 Hz, 1H), 6.85 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 148.9, 143.1, 134.0, 131.9, 129.1, 128.8, 127.8, 125.4, 118.6, 115.1, 97.9.
-
MS (ESI) m/z: 195.1 [M+H]⁺.
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.51 (s, 1H), 8.06 (dd, J = 4.7, 1.5 Hz, 1H), 7.88 (dd, J = 7.9, 1.5 Hz, 1H), 7.82 (d, J = 8.8 Hz, 2H), 7.04 (dd, J = 7.9, 4.7 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.72 (s, 1H), 3.80 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 159.1, 148.8, 142.9, 134.1, 126.8, 124.6, 118.4, 115.0, 114.4, 96.8, 55.2.
-
MS (ESI) m/z: 225.1 [M+H]⁺.
Conclusion
The protocols and data presented herein offer a comprehensive guide for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines from a 2-iodo precursor. The use of palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provides a versatile and efficient platform for the generation of a diverse library of these important heterocyclic compounds, which are valuable scaffolds in drug discovery and development. The provided experimental details and tabulated data should enable researchers to readily implement and adapt these methodologies for their specific synthetic targets.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[3][4][5][6][7] The ability to functionalize the 2-position of the 7-azaindole core via Suzuki-Miyaura coupling with 2-iodo-1H-pyrrolo[2,3-b]pyridine provides a versatile route to novel compounds with potential therapeutic applications. These application notes provide detailed protocols and quantitative data for performing this important transformation.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general starting point for the coupling of various aryl and heteroaryl boronic acids with this compound. Optimization may be required for specific substrates.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst; see table for examples)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃; see table for examples)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene/ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) with vigorous stirring.[10][11]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various substituted iodo- or bromo-pyrrolo[2,3-b]pyridines with different boronic acids. While not all examples use this compound specifically, they provide valuable insights into effective reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles with Aryl Boronic Acids
| Entry | Halogenated 7-Azaindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-6-chloro-N-methyl-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 85 | [11] |
| 2 | 3-Iodo-6-chloro-N-methyl-7-azaindole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 89 | [11] |
| 3 | 3-Iodo-6-chloro-N-methyl-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 93 | [11][12] |
| 4 | 3-Iodo-6-chloro-N-methyl-7-azaindole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 79 | [11][12] |
| 5 | 5-Bromo-3-iodo-N-benzenesulfonyl-7-azaindole | Phenylboronic acid (2 equiv) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 85 (di-arylated) | [3] |
| 6 | Unprotected 3-chloroindazole | 5-Indole boronic acid | P2 precatalyst (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 15 | 95 | [10] |
Note: The substrates in this table are derivatives of 7-azaindole, and the conditions can serve as a starting point for the optimization of the coupling with this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-iodo-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold frequently found in pharmacologically active molecules. The introduction of an amino group at the C2-position of this scaffold is a key step in the synthesis of numerous compounds with therapeutic potential. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of 2-amino-1H-pyrrolo[2,3-b]pyridine derivatives from 2-iodo-1H-pyrrolo[2,3-b]pyridine.[1][2][3] This protocol provides a comprehensive guide to performing this transformation.
General Reaction Scheme
A general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Application Notes
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often preferred.[1] Third-generation (G3) Buchwald precatalysts, such as XantPhos Pd G3, are air- and moisture-stable, highly soluble, and provide a 1:1 ligand-to-palladium ratio, leading to more reproducible results and efficient formation of the active catalytic species. For halo-7-azaindoles, precatalysts have been shown to enable rapid reactions at low catalyst loadings.[1]
-
Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl halides like this compound, bulky, electron-rich biaryl phosphine ligands are generally the most effective.
-
Xantphos: A versatile ligand with a large bite angle, often used for C-N coupling reactions and demonstrating good functional group compatibility.[4][5]
-
RuPhos and BrettPhos: These ligands have shown broad utility for the coupling of both primary and secondary amines with a wide range of aryl and heteroaryl halides, often allowing for reactions to be performed under mild conditions and without the need for a glovebox.[1][6]
-
-
Base Selection: The choice of base is crucial and depends on the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective. However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[7][8]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be used when sensitive functional groups are present.[5]
-
-
Solvent: Anhydrous, polar aprotic solvents are typically used. Dioxane, toluene, and tetrahydrofuran (THF) are common choices. Toluene can be favored for aryl iodide substrates to mitigate the inhibitory effects of the iodide salt byproduct.[7]
-
Unprotected N-H: The 7-azaindole scaffold possesses an N-H group that can potentially interfere with the catalytic cycle. However, successful aminations of unprotected halo-7-azaindoles have been reported, particularly with the use of palladium precatalysts and a strong base like LiHMDS.[1][9] In some cases, N-protection may be necessary to achieve higher yields, though this adds extra steps to the synthetic sequence.[5][10]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of halo-7-azaindoles with various amines. While specific data for the 2-iodo substrate is limited in the literature, these examples provide a strong basis for condition selection.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | Dioxane | 100 | 0.5 | 94 | [1] |
| 4-Chloro-7-azaindole | Morpholine | RuPhos Precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | Dioxane | 100 | 1 | 92 | [1] |
| 4-Bromo-1-benzyl-7-azaindole | Benzylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | 92 | [5] |
| 4-Bromo-1-methyl-7-azaindole | Piperidine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | 94 | [5] |
| 4-Bromo-1-benzyl-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | 85 | [5] |
Experimental Protocols
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine using a palladium precatalyst.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
RuPhos Pd G3 Precatalyst
-
RuPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv.), RuPhos Pd G3 Precatalyst (0.005 mmol, 1 mol%), and RuPhos (0.005 mmol, 1 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous dioxane (2.5 mL) via syringe. Stir the mixture for 2 minutes.
-
Add the amine (0.6 mmol, 1.2 equiv.) via syringe.
-
Add the LiHMDS solution (1.2 mL of 1 M solution, 1.2 mmol, 2.4 equiv.) dropwise via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere.
-
LiHMDS is a strong base and is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Dioxane is a flammable solvent and a suspected carcinogen.
Visualizations
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig Amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for designing potent and selective inhibitors.[2] This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors starting from the key intermediate, 2-iodo-1H-pyrrolo[2,3-b]pyridine. The protocols focus on common and versatile cross-coupling reactions, and the notes include data on the biological activities of representative compounds.
Introduction
Kinases are a class of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The 7-azaindole scaffold has emerged as a highly successful framework in the design of kinase inhibitors.[1][4] The strategic introduction of various substituents onto this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound is a versatile starting material, enabling the introduction of a wide array of chemical moieties at the C2 position through well-established palladium-catalyzed cross-coupling reactions.
Key Synthetic Strategies
The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of chemical structures.
General Workflow for Synthesizing Kinase Inhibitors
Caption: General workflow for synthesizing and evaluating kinase inhibitors.
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a general method for the synthesis of 2-aryl- or 2-heteroaryl-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-substituted-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Sonogashira Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the synthesis of 2-alkynyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the base, the palladium catalyst (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the synthesis of 2-amino-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound
-
Amine or amide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Solvent (e.g., Dioxane, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.01-0.05 equivalents) and the ligand (0.02-0.1 equivalents).
-
Add this compound (1 equivalent), the amine or amide (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Cool the mixture to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Data Presentation: Biological Activity of Synthesized Kinase Inhibitors
The following table summarizes the inhibitory activities of several kinase inhibitors synthesized from the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Cdc7 | 7 | [5][6] |
| 2 | TNIK | < 1 | [7] |
| 3 (4h) | FGFR1 | 7 | [8] |
| 4 (14c) | JAK3 | - | [9] |
| 5 (41) | GSK-3β | 0.22 | [10] |
| 6 | IKKα | - | [11] |
| 7 | FAK | 19.1 | [12] |
Note: The specific IC₅₀ for compound 14c and IKKα inhibitor were not explicitly stated in the abstracts as a single value but were described as potent.
Signaling Pathway Visualization
The following diagrams illustrate simplified signaling pathways targeted by some of the kinase inhibitors discussed.
Caption: Inhibition of DNA replication by a Cdc7 inhibitor.
Caption: Inhibition of FGFR signaling by a synthesized inhibitor.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic protocols provided herein, based on robust and versatile cross-coupling reactions, offer a clear pathway for the generation of diverse compound libraries. The presented biological data highlights the potential of this scaffold to target various kinases implicated in disease. Researchers and drug development professionals can utilize these notes and protocols to accelerate their discovery and development of novel kinase inhibitors.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection of 2-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-protection of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols for the introduction of three common nitrogen protecting groups—(trimethylsilyl)ethoxymethyl (SEM), methoxymethyl (MOM), and tert-butyloxycarbonyl (Boc)—are described.
Introduction
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The regioselective functionalization of this heterocyclic system is often crucial for establishing structure-activity relationships. N-protection of the pyrrole nitrogen is a common strategy to modulate the reactivity of the ring system, prevent unwanted side reactions, and improve solubility. The choice of the protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. This application note details the procedures for the installation of SEM, MOM, and Boc protecting groups on this compound.
Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group is a critical step in a synthetic strategy. The following table summarizes the reaction conditions and typical yields for the N-protection of this compound with SEM, MOM, and Boc groups.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | 85 - 95 |
| MOM | Methoxymethyl chloride (MOM-Cl), Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 1 - 3 | 80 - 90 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | rt | 12 - 18 | 90 - 98 |
Experimental Protocols
Protocol 1: N-Protection with (Trimethylsilyl)ethoxymethyl (SEM) Group
This protocol describes the N-protection of this compound using SEM-Cl and sodium hydride. The SEM group is stable under a variety of conditions, including those for many cross-coupling reactions.[3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-SEM-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Deprotection: The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources (e.g., TBAF in THF).[4] However, deprotection of N-SEM on the 7-azaindole core can be challenging.[5]
Protocol 2: N-Protection with Methoxymethyl (MOM) Group
This protocol details the N-protection of this compound using MOM-Cl. The MOM group is stable to most non-acidic reagents.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add MOM-Cl (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield N-MOM-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Deprotection: The MOM group is typically removed under acidic conditions (e.g., HCl in methanol or TFA in DCM).[6]
Protocol 3: N-Protection with tert-Butyloxycarbonyl (Boc) Group
This protocol describes the N-protection of this compound using di-tert-butyl dicarbonate and a catalytic amount of DMAP. The Boc group is widely used due to its stability under many conditions and its facile removal under acidic conditions.[7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give N-Boc-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Deprotection: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane or methanol.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-protection of this compound.
Caption: General workflow for N-protection.
Logic for Selecting a Protecting Group
The choice of a protecting group is dictated by the planned subsequent synthetic steps and the required deprotection conditions.
Caption: Selecting a suitable N-protecting group.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Heck Coupling of 2-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development, for the construction of complex molecular architectures. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors. The functionalization of the 7-azaindole core is of significant interest, and the Heck coupling provides a versatile method for introducing vinyl substituents at the 2-position, creating valuable intermediates for further synthetic elaboration.
This document provides a detailed protocol for the Heck coupling of 2-iodo-1H-pyrrolo[2,3-b]pyridine with a generic alkene. The presence of an iodine atom at the C-2 position makes this substrate highly suitable for transition metal-catalyzed cross-coupling reactions.
Reaction Scheme
A general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Experimental Protocols
This protocol details a representative Heck reaction using methyl acrylate as the coupling partner. The conditions can be adapted and optimized for other activated and unactivated alkenes.
Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl Acrylate (or other suitable alkene)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (optional): Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base: Triethylamine (TEA) or an inorganic base such as Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system (e.g., silica gel)
-
Reagent Preparation and Stoichiometry
For a typical reaction on a 0.5 mmol scale, the following quantities are suggested:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 244.04 | 122.0 | 0.5 | 1.0 |
| Methyl Acrylate | 86.09 | 64.6 | 0.75 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 5.6 | 0.025 | 0.05 |
| Triethylamine (TEA) | 101.19 | 151.8 | 1.5 | 3.0 |
| Anhydrous Solvent (DMF or MeCN) | - | 2.5 mL | - | - |
Reaction Setup and Execution
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (122.0 mg, 0.5 mmol) and Palladium(II) Acetate (5.6 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous solvent (2.5 mL), followed by triethylamine (209 µL, 1.5 mmol) and methyl acrylate (67 µL, 0.75 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction time can vary from 4 to 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 2-vinyl-1H-pyrrolo[2,3-b]pyridine derivative.
Data Presentation
The Heck coupling of 2-iodo-7-azaindole with various alkenes has been reported to provide the corresponding 2-substituted derivatives in yields ranging from 52% to 92%. The following table summarizes typical reaction conditions and expected yields for the Heck coupling of halo-azaindoles and related heterocyclic systems.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | DMF | 100 | 12 | 75-85 |
| This compound | Methyl Acrylate | Pd(OAc)₂ (5) | None | K₂CO₃ | MeCN | 80 | 8 | 80-92 |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | n-Butyl Acrylate | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | NaOAc | DMF | 120 | 24 | 52-65 |
Mandatory Visualizations
Experimental Workflow
Caption: High-level workflow for the Heck reaction protocol.
Heck Coupling Catalytic Cycle
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF and MeCN are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Purifying 2-Iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in numerous compounds targeting a range of diseases. The synthesis of derivatives of this scaffold often results in crude products containing impurities such as starting materials, reagents, and byproducts. Effective and efficient purification is therefore a critical step to isolate the desired compounds for subsequent biological evaluation and drug development activities.
These application notes provide detailed protocols for the most common and effective techniques for the purification of this compound derivatives: normal-phase flash chromatography, recrystallization, and preparative reversed-phase high-performance liquid chromatography (HPLC).
Key Considerations for Purification
The unique structure of the 7-azaindole ring system presents specific challenges and considerations for purification:
-
Basicity of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring imparts a basic character to the molecule. This can lead to interactions with the acidic silanol groups of standard silica gel, often resulting in peak tailing during flash chromatography. To mitigate this, the use of deactivated silica gel or the addition of a basic modifier, such as triethylamine (Et3N) or ammonia, to the mobile phase is recommended.
-
Solubility: this compound derivatives exhibit a range of polarities and solubilities depending on the other substituents on the ring system. Careful selection of solvents is crucial for both chromatography and recrystallization.
-
Stability: While generally stable, some derivatives may be sensitive to prolonged exposure to strong acids or bases. Purification conditions should be optimized to be as mild as possible.
Data Presentation: Purification Parameters
The following tables summarize typical conditions for the purification of this compound derivatives by flash chromatography and recrystallization.
Table 1: Typical Normal-Phase Flash Chromatography Conditions
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) or Deactivated Silica Gel |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). For more polar compounds, methanol may be used as a component of the polar phase (e.g., dichloromethane/methanol). |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et3N) or ammonia in the mobile phase to reduce peak tailing. |
| Typical Eluent Systems | - Hexanes/Ethyl Acetate (e.g., gradient from 100:0 to 50:50) - Dichloromethane/Methanol (e.g., gradient from 100:0 to 95:5) |
| Loading Technique | Dry loading onto silica gel is often preferred to improve resolution. |
| Expected Purity | >95% |
Table 2: Common Recrystallization Solvents
| Solvent System | Application Notes |
| Dichloromethane/Hexanes | A common and effective system. The compound is dissolved in a minimal amount of hot dichloromethane, and hexanes are added dropwise until turbidity is observed. The solution is then allowed to cool slowly. |
| Ethanol/Water | For more polar derivatives, dissolving in hot ethanol followed by the slow addition of water can induce crystallization. |
| Ethyl Acetate/Hexanes | Similar to the dichloromethane/hexanes system, this is another widely used solvent pair. |
| Expected Yield | 60-90% |
| Expected Purity | >98% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol describes a general procedure for the purification of a this compound derivative using an automated flash chromatography system.
1. Method Development with Thin Layer Chromatography (TLC): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., 80:20 hexanes:ethyl acetate). d. Visualize the plate under UV light (254 nm). e. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product, with good separation from impurities. f. To assess the need for a basic modifier, run two TLC plates in parallel, one with the optimized solvent system and one with the same system containing 0.5% triethylamine. If the spot for the desired product is less streaky and has a slightly higher Rf in the presence of triethylamine, its inclusion in the flash chromatography mobile phase is recommended.
2. Column Preparation and Sample Loading: a. Choose a silica gel column with a capacity appropriate for the amount of crude material (typically a 40-100x mass ratio of silica to crude product). b. In a round-bottom flask, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). c. Add a small amount of silica gel to the solution and evaporate the solvent to dryness to create a dry-loaded sample. d. Load the dry sample onto the column.
3. Chromatographic Run: a. Equilibrate the column with the initial mobile phase (e.g., 100% hexanes). b. Run a gradient based on the TLC optimization. For example, a linear gradient from 0% to 50% ethyl acetate in hexanes over 10-15 column volumes. c. Monitor the elution of compounds using a UV detector. d. Collect fractions corresponding to the peak of the desired product.
4. Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of a solid this compound derivative.
1. Solvent Selection: a. Place a small amount of the crude solid in a test tube. b. Add a few drops of a potential recrystallization solvent (e.g., dichloromethane) and heat gently. If the solid dissolves readily, this is a "good" solvent. c. In another test tube, add a potential "anti-solvent" (e.g., hexanes). The solid should be poorly soluble in this solvent, even when heated. d. A good solvent pair for recrystallization is one in which the compound is soluble in the "good" solvent when hot and insoluble in the "anti-solvent."
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent (e.g., dichloromethane) and heat the mixture gently with stirring until the solid dissolves completely. c. If insoluble impurities are present, perform a hot filtration. d. Slowly add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. e. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. f. Cover the flask and allow it to cool slowly to room temperature. g. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.
3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "anti-solvent." c. Dry the crystals under vacuum to a constant weight.
Protocol 3: Preparative Reversed-Phase HPLC
For challenging separations or to obtain very high purity material, preparative reversed-phase HPLC is a powerful technique.
1. Analytical Method Development: a. Develop a separation method on an analytical C18 HPLC column. b. A typical mobile phase consists of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. c. Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the product. d. Optimize the gradient to achieve baseline separation of the desired product from its impurities.
2. Scale-Up to Preparative Scale: a. Choose a preparative C18 column with the same stationary phase chemistry as the analytical column. b. Adjust the flow rate and gradient based on the column dimensions to maintain a similar separation. c. Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
3. Purification Run: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Run the optimized preparative gradient. d. Collect fractions corresponding to the product peak, which can be triggered by UV absorbance or mass spectrometry.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the organic solvent (acetonitrile or methanol) under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the purification techniques described above.
Caption: Workflow for Purification by Flash Chromatography.
Caption: Workflow for Purification by Recrystallization.
Application Notes and Protocols for the Characterization of 2-iodo-1H-pyrrolo[2,3-b]pyridine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical and materials science research. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound and its derivatives.
Introduction
This compound, also known as 2-iodo-7-azaindole, is a versatile synthetic intermediate. Its pyrrolopyridine core is a common scaffold in a variety of biologically active molecules.[1][2] The presence of the iodine atom at the 2-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable precursor in the synthesis of complex molecules.[3] Accurate and thorough analytical characterization is crucial to ensure the quality of starting materials and the success of subsequent synthetic steps. This document outlines the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Analytical Methods and Protocols
A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Data Presentation: NMR Spectral Data
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| H1 (NH) | 11.0 - 12.5 (broad) | C2 | 80 - 90 |
| H3 | 6.5 - 7.0 | C3 | 100 - 110 |
| H4 | 7.5 - 8.0 | C3a | 145 - 150 |
| H5 | 7.0 - 7.5 | C4 | 120 - 130 |
| H6 | 8.0 - 8.5 | C5 | 115 - 125 |
| C6 | 140 - 145 | ||
| C7a | 148 - 152 |
Note: The presence of the iodine atom at the C2 position will significantly influence the chemical shifts of neighboring protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to confirm the structure.
Data Presentation: Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M]⁺ | 244 | Molecular Ion (C₇H₅IN₂) |
| [M-I]⁺ | 117 | Loss of an iodine atom |
| [C₆H₄N₂]⁺ | 104 | Further fragmentation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound products. A reverse-phase method is commonly employed for this class of compounds.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5] A potential starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[5]
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time (t_R_) | To be determined experimentally |
| Purity (%) | >95% (typical requirement) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is a fundamental confirmation of its empirical formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A dedicated CHN elemental analyzer is used. The instrument combusts the sample in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[6]
-
Analysis: The instrument software calculates the percentage of each element. The results should be within ±0.4% of the theoretical values for the compound to be considered pure.[3][7]
Data Presentation: Elemental Analysis Data
| Element | Theoretical (%) for C₇H₅IN₂ | Found (%) |
| Carbon (C) | 34.45 | To be determined |
| Hydrogen (H) | 2.07 | To be determined |
| Nitrogen (N) | 11.48 | To be determined |
Visualizations
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General analytical workflow for product characterization.
Caption: Workflow from synthesis to final product analysis.
Conclusion
The comprehensive characterization of this compound is paramount for its use in research and development. The application of orthogonal analytical techniques, including NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, provides a high degree of confidence in the identity, purity, and structural integrity of the synthesized material. The protocols and data presented herein serve as a valuable resource for scientists working with this important chemical entity.
References
- 1. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iodo-1H-pyrrolo[2,3-b]pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole, as a versatile building block in the synthesis of functional organic materials. While its applications are most mature in medicinal chemistry, its unique electronic properties and reactive iodide handle make it a promising scaffold for materials science, particularly in the realm of organic electronics and functional coordination complexes.
Application Notes: A Versatile Precursor for Functional Organic Materials
This compound is a key heterocyclic starting material whose utility in materials science stems from two primary features: the inherent photophysical properties of the 7-azaindole core and the presence of a C2-iodide, which serves as a highly effective coupling site for forming new carbon-carbon bonds. This allows for the rational design and synthesis of extended π-conjugated systems with tailored electronic and optical properties.
Potential in Organic Light-Emitting Diodes (OLEDs)
The 7-azaindole core is a fluorescent chromophore.[1][2] Its derivatives have been investigated as optical probes, and theoretical studies suggest that oligomers containing the 7-azaindole moiety could function as electroluminescent materials.[3] By using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, electron-donating or electron-accepting aryl groups can be attached at the 2-position of the 2-iodo-7-azaindole scaffold. This strategy allows for the creation of donor-acceptor (D-A) type molecules, which are crucial for tuning the emission color, enhancing fluorescence quantum yields, and optimizing charge injection/transport properties in OLEDs.[4] The 7-azaindole moiety can act as either an electron-accepting or electron-donating unit, depending on the nature of the substituent attached.
Building Block for Organic Semiconductors
The synthesis of larger, well-defined conjugated molecules and polymers is fundamental to the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound is an ideal precursor for such syntheses. Iterative cross-coupling reactions can lead to the formation of oligomers and polymers with extended π-conjugation. The nitrogen atom in the pyridine ring of the 7-azaindole structure can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a common strategy for developing n-type or ambipolar semiconductors. While direct applications in high-performance devices are still emerging, the synthetic accessibility makes it a valuable component for novel semiconductor design.[5]
Ligand for Functional Metal Complexes
The 7-azaindole scaffold, with its two nitrogen atoms (one pyrrolic, one pyridinic), can act as a versatile ligand for a variety of transition metals. The deprotonated form, 7-azaindolide, readily forms stable complexes. These coordination compounds have potential applications in catalysis, as magnetic materials, or as phosphorescent emitters for OLEDs (PhOLEDs), provided a suitable heavy metal is used to promote intersystem crossing. The ability to functionalize the ligand at the 2-position using the iodo-precursor allows for fine-tuning of the steric and electronic environment around the metal center, thereby influencing the photophysical or catalytic properties of the resulting complex.
Quantitative Data: Photophysical and Electronic Properties
The following table summarizes key photophysical and theoretical electronic data for the parent 7-azaindole scaffold and related derivatives to provide a baseline for material design.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) | E_g (eV) | Reference(s) |
| 7-Azaindole (in water) | ~300 | 386 | 0.023 | -6.2 | -1.1 | 5.1 | [1][6] |
| 7-Azaindole Riboside | - | 388 | 0.53 | - | - | - | [6] |
| 7-Azaindole in ssDNA | - | 379 | 0.020 | - | - | - | [6] |
| 7-Azaindole in dsDNA | - | 379 | 0.016 | - | - | - | [6] |
| (7-azaindolyl) bithiophene (Theoretical) | - | - | - | -4.99 | -1.41 | 3.58 | |
| (7-azaindolyl) terthiophene (Theoretical) | - | - | - | -4.79 | -1.61 | 3.18 | [3] |
Note: HOMO/LUMO and E_g values are often derived from theoretical calculations (e.g., DFT) and should be considered estimates.
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions using this compound as a starting material.
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the synthesis of a 2-(alkynyl)-1H-pyrrolo[2,3-b]pyridine derivative, a key intermediate for creating linear, rigid conjugated systems.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 - 0.05 eq) and CuI (0.02 - 0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (approx. 5-10 mL per mmol of iodide) and an amine base such as DIPA or TEA (3.0 - 7.0 eq) via syringe.
-
Add the terminal alkyne (1.1 - 1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Upon completion, dilute the reaction mixture with EtOAc or Et₂O and filter through a pad of Celite®, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(alkynyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol details the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridine, a common structural motif in fluorescent molecules and semiconductor precursors.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol, or DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If using a ligand system like Pd₂(dba)₃/SPhos, pre-mix them or add them sequentially.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with EtOAc.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine.[8]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in materials synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodo-7-Azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-iodo-7-azaindole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of 2-iodo-7-azaindole is giving a low to no yield. What are the most common causes and how can I address them?
Low or no conversion in the Suzuki coupling of 2-iodo-7-azaindole can stem from several factors. The most common issues are related to the catalyst system, reaction conditions, and the inherent properties of the azaindole substrate.
Possible Causes and Solutions:
-
Catalyst Inactivity or Inhibition: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can favor the desired catalytic cycle over catalyst inhibition. Using a pre-formed palladium(0) catalyst or a robust precatalyst can also be beneficial.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step and can be slow.
-
Solution: The choice of base is crucial. While weaker bases like Na₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often accelerate the transmetalation step, leading to improved yields. The presence of a small amount of water in the solvent system (e.g., dioxane/water) can also facilitate this step.
-
-
Poor Solubility of Reagents: The low solubility of 2-iodo-7-azaindole or the boronic acid in the chosen solvent can hinder the reaction.
-
Solution: Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, DMF, or mixtures with water. For particularly insoluble substrates, higher reaction temperatures may be necessary.
-
-
Degradation of Reagents: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.
-
Solution: Use fresh, high-quality boronic acid. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any degradation. Running the reaction under a strict inert atmosphere (argon or nitrogen) is also critical.
-
Q2: I am observing significant amounts of side products, such as the dehalogenated 7-azaindole and homocoupled biaryl from the boronic acid. How can I minimize these?
The formation of side products is a common challenge in Suzuki couplings.
Strategies to Minimize Side Products:
-
Dehalogenation (Hydrodehalogenation): This occurs when the iodo group is replaced by a hydrogen atom.
-
Mitigation: This side reaction can be promoted by certain bases and solvents. Using a less nucleophilic base and ensuring anhydrous conditions (if a specific protocol calls for it) can help. The choice of ligand can also influence the relative rates of reductive elimination (product formation) versus dehalogenation.
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Mitigation: Homocoupling is often promoted by the presence of oxygen. Thoroughly degassing the solvent and reaction mixture before adding the catalyst is crucial. Using a palladium(0) source directly can sometimes be advantageous over in situ reduction of a palladium(II) source.
-
Q3: Should I protect the N-H of the 7-azaindole ring before performing the Suzuki coupling?
While Suzuki couplings can be performed on unprotected N-H heterocycles, N-protection can sometimes improve yields and reduce side reactions.[1]
-
When to Consider N-Protection: If you are experiencing low yields, significant side product formation, or catalyst inhibition, protecting the azaindole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can be beneficial.[1] Protection can prevent the N-H proton from interfering with the base and can modulate the electronic properties of the azaindole ring.
-
Considerations: The choice of protecting group is important, as it must be stable to the reaction conditions and easily removable afterward. Keep in mind that this adds extra steps to your synthetic sequence.
Quantitative Data on Reaction Conditions
The following tables provide a summary of yields for Suzuki-Miyaura coupling reactions involving 7-azaindole derivatives under various conditions. While specific data for 2-iodo-7-azaindole is limited in comparative studies, the data for the analogous 2-chloro-7-azaindole and other substituted 7-azaindoles provides valuable insights for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-7-azaindole with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 6 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 6 | 98 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 8 | 91 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 7 | 93 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]
Table 2: Influence of Catalyst System on the Coupling of a 3-Iodo-7-azaindole Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 |
| 2 | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 48 |
Data adapted from the synthesis of C3,C6-diaryl 7-azaindoles.[3]
Experimental Protocols
The following is a general and robust protocol for the Suzuki-Miyaura coupling of 2-iodo-7-azaindole, adapted from procedures for similar substrates.
General Procedure for the Suzuki Coupling of 2-Iodo-7-Azaindole:
Materials:
-
2-Iodo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%))
-
Phosphine ligand (if using a ligand-free palladium source, e.g., SPhos (5 mol%))
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add 2-iodo-7-azaindole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.
Visualizations
Catalytic Cycle and Inhibition Pathway
The following diagrams illustrate the key mechanistic pathways in the Suzuki coupling of 2-iodo-7-azaindole.
References
- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Aminating 2-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Support Guide
For immediate release:
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the amination of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a key reaction in the synthesis of various pharmaceutical compounds. This guide addresses common side reactions and offers detailed experimental protocols to optimize reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the amination of electron-rich, nitrogen-containing heteroaryl halides like this compound (also known as 2-iodo-7-azaindole) can be challenging. Below are common issues encountered during this reaction and recommended solutions.
Q1: My reaction is resulting in a significant amount of the hydrodehalogenated side product, 1H-pyrrolo[2,3-b]pyridine, instead of the desired aminated product. What is causing this and how can I prevent it?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaryl halides. This occurs when the aryl palladium intermediate undergoes protonolysis or reductive elimination of a palladium-hydride species, which then reduces the starting material.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. While bulky, electron-rich ligands are generally preferred for Buchwald-Hartwig aminations, some can promote hydrodehalogenation. For instance, the use of RuPhos with 2-iodo-7-azaindole has been reported to be unsuccessful, leading primarily to the reduced product.[1] Consider screening other ligands such as XPhos, SPhos, or BrettPhos, which have shown success in the amination of other halo-7-azaindoles.[2]
-
Base Selection: The nature and strength of the base can influence the reaction pathway. Strong, non-nucleophilic bases are typically used. Lithium bis(trimethylsilyl)amide (LiHMDS) has been successfully employed in the amination of halo-7-azaindoles.[2] If hydrodehalogenation is an issue, consider using a weaker base or carefully controlling the stoichiometry.
-
Reaction Temperature and Time: Higher temperatures can sometimes favor side reactions. If hydrodehalogenation is observed, try lowering the reaction temperature and monitoring the reaction progress closely.
-
Moisture and Air Sensitivity: Ensure anhydrous and anaerobic conditions. The presence of water can be a proton source for hydrodehalogenation.
Q2: I am observing the formation of diarylamine or other over-arylation products. How can I improve the selectivity for monoamination?
A2: The formation of diarylamine occurs when the initially formed aminated product competes with the starting amine for reaction with the aryl halide. This is more prevalent with primary amines.
Troubleshooting Steps:
-
Ligand Choice: Certain ligands, such as BrettPhos, have been specifically designed to promote the selective monoarylation of primary amines.[2]
-
Stoichiometry: Carefully control the stoichiometry of the amine. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help favor the desired reaction without promoting significant diarylation.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity.
Q3: My reaction is sluggish or does not go to completion. What are the potential causes and solutions?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst System: Use a pre-formed palladium catalyst (precatalyst) to ensure the efficient generation of the active Pd(0) species.[2] The choice of palladium source and ligand is crucial. For challenging substrates like 7-azaindoles, specialized ligands are often necessary.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and dry. The amine should also be of high purity.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Temperature: While high temperatures can lead to side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. A systematic optimization of the reaction temperature is recommended.
Frequently Asked Questions (FAQs)
Q: What is the recommended general protocol for the amination of a halo-7-azaindole?
A: A successful general protocol for the amination of halo-7-azaindoles involves the use of a palladium precatalyst with a bulky biarylphosphine ligand and a strong, non-nucleophilic base under anhydrous and anaerobic conditions. A typical procedure is as follows:
Experimental Protocol: General Procedure for Amination of Halo-7-azaindoles [2]
-
In a glovebox, a vial is charged with the halo-7-azaindole (0.5 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 1 mol%), and the ligand (e.g., RuPhos, 1 mol%).
-
The amine (0.6 mmol) is added, followed by the solvent (e.g., THF, 1 mL).
-
A solution of LiHMDS (1.2 mmol, 1 M in THF) is added.
-
The vial is sealed and heated to the desired temperature (e.g., 65 °C) for the specified time (e.g., 30 minutes to 16 hours), with stirring.
-
After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques.
Q: Are there any specific considerations for the unprotected N-H on the pyrrole ring of the 7-azaindole?
A: The presence of the unprotected N-H can be a challenge as it can potentially react with the base or the catalyst. However, successful aminations of unprotected halo-7-azaindoles have been reported.[2] The use of a sufficient amount of a strong base like LiHMDS can deprotonate the N-H group, preventing it from interfering with the desired C-N coupling reaction.
Quantitative Data Summary
The following table summarizes reported yields for the amination of various halo-7-azaindoles with different amines, highlighting the impact of the halide and amine structure on reaction efficiency.
| Aryl Halide | Amine | Product | Yield (%) | Reference |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | N-methylpiperazine | 4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 94 | [2] |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | Morpholine | 4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine | 91 | [2] |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | N-methylpiperazine | 4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 92 | [2] |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | Aniline | N-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine | 85 | [2] |
| 3-chloro-5-bromo-1H-pyrrolo[2,3-b]pyridine | N-methylpiperazine | 3-chloro-5-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 88 | [2] |
Note: The amination of this compound has been reported to be challenging, with hydrodehalogenation being a significant side reaction under certain conditions.[1]
Visualizing the Process
To aid in understanding the experimental workflow and potential reaction pathways, the following diagrams are provided.
References
Technical Support Center: Optimizing Palladium Catalysis for 2-Iodo-1H-pyrrolo[2,3-b]pyridine Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-1H-pyrrolo[2,3-b]pyridine (2-iodo-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
General Troubleshooting
Question: My cross-coupling reaction with this compound is not working (low or no yield). What are the first things I should check?
Answer: When encountering low or no yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup:
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source, whether a pre-catalyst or generated in situ, is active. Palladium(0) species are sensitive to air and can decompose, often indicated by the formation of palladium black.[1] It's essential to use fresh, high-quality catalysts.
-
Ligands: Phosphine-based ligands are susceptible to oxidation.[1] Store them under an inert atmosphere and use fresh batches if oxidation is suspected.
-
Solvents and Reagents: Use anhydrous solvents and ensure all reagents are free from contaminants that could poison the catalyst. It's critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][2]
-
-
Reaction Conditions:
-
Inert Atmosphere: Inadequate inert atmosphere is a common cause of reaction failure due to catalyst decomposition. Ensure your flask is properly purged with an inert gas (e.g., by three vacuum/backfill cycles).[2]
-
Temperature: Cross-coupling reactions are temperature-sensitive. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition.[1] The optimal temperature should be determined empirically for your specific substrate and catalyst system.
-
A logical workflow for troubleshooting can help pinpoint the issue.
Caption: Initial troubleshooting workflow for low-yield reactions.
Suzuki-Miyaura Coupling
Question: I am observing significant dehalogenation of my this compound in a Suzuki-Miyaura coupling. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it, consider the following adjustments:
-
Choice of Base: The base plays a critical role. While strong bases can promote the reaction, they can also lead to side reactions. Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes reduce dehalogenation compared to stronger bases like sodium tert-butoxide (NaOtBu).[3] For base-sensitive substrates, potassium fluoride (KF) can be an alternative, although it might slow down the reaction rate.[4]
-
Solvent System: The solvent can influence the reaction pathway. Anhydrous solvents are generally preferred. A mixture of an organic solvent like dioxane or toluene with a minimal amount of water is often used, as water can be necessary to solubilize the base and facilitate the catalytic cycle.[5] However, excessive water can promote dehalogenation.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can promote the desired cross-coupling over dehalogenation by accelerating the reductive elimination step.
Question: My Suzuki-Miyaura reaction is sluggish or stalls. What parameters can I adjust?
Answer: A sluggish reaction can often be improved by systematically optimizing the reaction parameters:
-
Catalyst and Ligand Loading: While typical catalyst loadings are in the range of 1-5 mol%, increasing the catalyst and/or ligand concentration can sometimes improve conversion for challenging substrates.[3][6] However, higher loadings can also lead to more side products.[7]
-
Temperature: Gradually increasing the reaction temperature can improve the rate, but be mindful of potential catalyst decomposition at excessive temperatures.[1] Microwave heating can sometimes be beneficial for reducing reaction times.[8]
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time. Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) is recommended.
| Parameter | Recommendation for Sluggish Reaction | Potential Pitfall |
| Catalyst Loading | Increase to 3-5 mol% | Increased cost and potential for side reactions |
| Ligand:Pd Ratio | Maintain at 1:1 to 2:1 | Excess ligand can inhibit the reaction |
| Temperature | Increase in 10-20 °C increments | Catalyst decomposition at high temperatures |
| Base | Switch to a stronger base (e.g., K₃PO₄) | Potential for increased side reactions |
| Solvent | Screen different solvents (e.g., Dioxane, Toluene, DMF) | Solvent can affect catalyst stability and solubility[9] |
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on unprotected this compound and observing low yields and complex product mixtures. What is the likely issue?
Answer: The unprotected N-H on the pyrrole ring of 7-azaindole can complicate Buchwald-Hartwig amination. The acidic N-H proton can react with the base, leading to competitive N-arylation or catalyst inhibition.
-
Use of a Strong, Non-Nucleophilic Base: A strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective as it fully deprotonates both the amine and the azaindole N-H, which can reduce undesired side reactions.[10]
-
Protecting Group Strategy: If issues persist, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) that can be removed after the coupling reaction.
-
Catalyst System: Specific palladium pre-catalysts and ligands have been developed for coupling with N-H containing heterocycles. For instance, catalyst systems based on ligands like DavePhos or XPhos in combination with LiHMDS as the base have been shown to be effective for the amination of unprotected halo-azaindoles.[10]
Caption: Decision pathway for troubleshooting Buchwald-Hartwig amination.
Question: What are the recommended starting conditions for a Buchwald-Hartwig amination with a protected this compound?
Answer: For a protected 2-iodo-7-azaindole, a good starting point for optimization would be:
| Component | Recommendation |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos or a biarylphosphine ligand (e.g., XPhos)[11] |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
These conditions have been reported to be effective for the C-N bond formation on N-substituted 4-bromo-7-azaindoles, which can be a good starting point for the 2-iodo analogue.[11]
Sonogashira Coupling
Question: My Sonogashira coupling with this compound is resulting in significant alkyne homocoupling (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst. To minimize this:
-
Run a Copper-Free Sonogashira: Copper-free conditions are often preferred for substrates prone to homocoupling.[12] These reactions typically require a more active palladium catalyst system and may need higher temperatures or longer reaction times.
-
Optimize Copper(I) Concentration: If using a copper co-catalyst, ensure you are using the minimal effective amount (typically 1-5 mol%).
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.[13]
Question: What are some general starting conditions for a Sonogashira coupling with this compound?
Answer: A typical starting point for a Sonogashira coupling would be:
| Component | With Copper Co-catalyst | Copper-Free |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | PPh₃ (often part of the Pd source) | A more electron-rich ligand may be needed |
| Copper Source | CuI (1-5 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | An inorganic base like Cs₂CO₃ or K₂CO₃ may also be used |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | Room Temperature to 60 °C | 60-100 °C |
The synthesis of various azaindoles has been achieved using a PdCl₂(PPh₃)₂/CuI system in DMF with TEA as the base.[14]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1 equiv.), the boronic acid (1.5 equiv.), a palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3 equiv.).[15]
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[15]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).[15][16]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general guideline. The optimal conditions, including the choice of catalyst, ligand, base, solvent, and temperature, should be determined experimentally for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unl.pt [research.unl.pt]
- 15. reddit.com [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
avoiding dehalogenation of 2-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-7-azaindole). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chemical modification of this versatile building block, with a particular focus on avoiding the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs) - Troubleshooting Dehalogenation
Q1: I am observing significant dehalogenation of my this compound starting material during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize this side reaction?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Several factors can contribute to the formation of the dehalogenated byproduct, 1H-pyrrolo[2,3-b]pyridine.
Potential Causes:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation.
-
Base: The strength and type of base can influence the reaction pathway. Strong bases, particularly alkoxides like sodium tert-butoxide, in the presence of a proton source (e.g., residual water or the amine itself in Buchwald-Hartwig reactions), can facilitate the reduction of the aryl halide.
-
Solvent: The solvent can act as a hydride source, especially alcohols or solvents with labile protons.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
-
Impurities: The presence of reducing agents as impurities in your reagents or solvents can contribute to dehalogenation.
Troubleshooting Recommendations:
To minimize dehalogenation in Suzuki-Miyaura coupling, consider the following adjustments to your protocol. The table below summarizes recommended conditions based on literature precedents for similar heteroaryl iodides.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Palladium Precatalyst | Use well-defined precatalysts like Pd₂(dba)₃ or palladium(II) acetate (Pd(OAc)₂).[1] | These are common and generally effective starting points. |
| Phosphine Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] | These ligands can promote the desired reductive elimination over side reactions. |
| Base | Use milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2][3] | These bases are generally effective in Suzuki couplings while being less prone to causing dehalogenation compared to strong alkoxides. |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, or DMF are preferred.[4] | These solvents are less likely to act as hydride donors. |
| Temperature | Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed.[5] | Lowering the temperature may reduce the rate of dehalogenation. |
Q2: In my Sonogashira coupling with this compound, I am getting a mixture of my desired product, the dehalogenated starting material, and alkyne homocoupling (Glaser coupling). How can I improve the selectivity for my target compound?
A2: The Sonogashira reaction with iodo-7-azaindoles can be complicated by both dehalogenation and Glaser coupling. Optimizing the reaction conditions is key to achieving a high yield of the desired product.
Troubleshooting Strategies:
-
Minimize Glaser Coupling: This side reaction is copper-catalyzed and often promoted by the presence of oxygen.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[4] This often requires a more active palladium catalyst system.
-
Rigorous Degassing: If using a copper co-catalyst, ensure all reagents and solvents are thoroughly degassed to remove oxygen.
-
-
Reduce Dehalogenation:
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Using the minimum effective amount can be beneficial.
-
Catalyst Choice: A combination of a palladium catalyst like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is standard.[5] For copper-free conditions, more specialized palladium catalysts may be necessary.
-
Q3: I am attempting a Buchwald-Hartwig amination on this compound and observing a significant amount of the dehalogenated byproduct. What are the key parameters to adjust?
A3: Dehalogenation can be a significant issue in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[5]
Key Parameters to Optimize:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Palladium Precatalyst | Use palladium precatalysts designed for C-N coupling, such as those from the Buchwald or Hartwig groups (e.g., RuPhos or XPhos precatalysts).[6] | These precatalysts are designed for efficient formation of the active catalyst and can be more resistant to side reactions. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands like RuPhos or XPhos are often effective.[6] | These ligands promote the reductive elimination step of the desired product. |
| Base | Strong, non-nucleophilic bases are required. While sodium tert-butoxide is common, if dehalogenation is severe, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may slow down the reaction. The use of LiHMDS has also been reported to be effective.[6] | The choice of base is a critical balance between promoting the desired reaction and minimizing side reactions. |
| Solvent | Aprotic solvents like toluene, dioxane, or THF are generally used. | These are less likely to act as proton sources for dehalogenation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-chloro-3-iodo-N-protected-7-azaindole (Model Substrate) [2]
This protocol describes a chemo-selective Suzuki-Miyaura coupling at the C3-position of a di-halogenated 7-azaindole, which is a good starting point for optimizing reactions with this compound.
-
Reagents:
-
6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (5 mol %)
-
SPhos (5 mol %)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add the 6-chloro-3-iodo-N-protected-7-azaindole, arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Add the toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling of an Amino-Iodopyridine (Model for 7-Azaindole Synthesis) [5]
This protocol for the Sonogashira coupling of an amino-iodopyridine is a relevant starting point for reactions with this compound.
-
Reagents:
-
2-amino-3-iodo-5-nitropyridine (1.0 equiv)
-
Terminal alkyne (e.g., TMS-acetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (catalytic amount)
-
CuI (catalytic amount)
-
Et₃N
-
DMF
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-amino-3-iodo-5-nitropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 60 °C as needed, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for minimizing dehalogenation in common cross-coupling reactions.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for Sonogashira coupling.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodinated Pyrrolopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the unique challenges encountered during the purification of iodinated pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges specific to iodinated pyrrolopyridines?
A1: The main challenges stem from the chemical nature of the pyrrolopyridine scaffold combined with the reactivity of the carbon-iodine bond. Key issues include:
-
Deiodination: The C-I bond is relatively weak and can be cleaved under various conditions, leading to the loss of the iodine atom and formation of the parent pyrrolopyridine as a major impurity.[1][2] This can be triggered by exposure to light, heat, certain solvents (like methanol), or reductive environments.[2][3]
-
Oxidation: The nitrogen-rich pyrrolopyridine ring system is susceptible to oxidation, which often results in significant discoloration (e.g., turning yellow, brown, or black) of the purified sample.[4] This is often accelerated by exposure to air and light.[4]
-
Co-elution of Impurities: Structurally similar impurities, such as regioisomers from the iodination reaction or the deiodinated parent compound, often have very similar polarities to the desired product, making chromatographic separation difficult.
-
Instability on Stationary Phases: Iodinated compounds can be sensitive to the stationary phase used in column chromatography.[5] Acidic silica gel can sometimes promote decomposition or deiodination, while other phases like alumina may be more suitable.[5]
Q2: My purified iodinated pyrrolopyridine is discolored. What causes this and how can I fix it?
A2: Discoloration is a classic sign of oxidation of the heterocyclic ring.[4] To address this, consider the following:
-
For solid compounds: Attempt recrystallization from a suitable solvent system. Adding a small amount of activated charcoal during the recrystallization process can help adsorb the colored polymeric by-products.[4]
-
Purification Environment: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal or drying steps which may involve heat.
-
Storage: Store the final, purified compound in a dark, cool place under an inert atmosphere to prevent long-term degradation.[4]
Q3: I am observing significant deiodination during my purification. What are the common causes?
A3: Deiodination is a frequent problem and can be caused by several factors:
-
Reductive Environments: Avoid strong reducing agents. Be aware that even mild conditions, such as heating in methanol or using certain grades of solvents containing reductive impurities, can cause hydrodehalogenation.[1][4]
-
Heat and Light: The C-I bond is sensitive to both thermal and photolytic cleavage.[2] Long exposure to high temperatures during solvent evaporation or chromatography, as well as exposure to UV or ambient light, can promote the formation of radical species that lead to deiodination.[2][6]
-
Stationary Phase Interaction: The surface of standard silica gel is acidic and can catalyze the degradation of sensitive compounds.[5] This interaction can be exacerbated by long residence times on the column.
Q4: How can I remove the unreacted starting material (non-iodinated pyrrolopyridine)?
A4: This is challenging due to the similar polarity. If the polarity difference is insufficient for standard chromatography, consider these options:
-
Acid-Base Extraction: Utilize the basicity of the pyrrolopyridine nitrogen atoms. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrrolopyridines will move into the aqueous layer, which can then be separated, basified, and re-extracted.[4] This may not separate the iodinated and non-iodinated versions but can remove non-basic impurities.
-
High-Performance Chromatography: Techniques like reverse-phase HPLC may offer better resolution than normal-phase column chromatography for separating compounds with minor polarity differences.[7]
-
Recrystallization: Carefully screen various solvents to find a system where the solubility of the product and the starting material are significantly different, allowing for fractional crystallization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Product loss and deiodination during column chromatography.
| Potential Cause | Recommended Solution |
| Acidic Silica Gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent, then flushing with the pure eluent before loading the sample. |
| Alternative Stationary Phase | Test the stability of your compound against different stationary phases like basic or neutral alumina, or C18 reverse-phase silica.[5] A small-scale test can prevent large-scale loss (see Protocol 2). |
| Long Residence Time | Use flash chromatography with slightly more polar solvents to expedite elution. Avoid letting the compound sit on the column for extended periods. |
| Solvent Choice | Avoid using protic solvents like methanol as the primary eluent, as they can be a source of protons or facilitate reduction.[1] Consider combinations of hexane, ethyl acetate, dichloromethane, or ether. |
Problem 2: Low recovery after workup and extraction.
| Potential Cause | Recommended Solution |
| Emulsion Formation | If emulsions form during acid-base extraction, add a small amount of brine (saturated NaCl solution) to help break the layers apart. |
| Product in Aqueous Layer | The pyrrolopyridine nitrogen is basic and can be protonated, increasing aqueous solubility. Before extraction, ensure the aqueous layer is sufficiently basic (pH > 9) by adding NaOH or Na₂CO₃ to ensure the compound is in its free-base form. |
| Incomplete Extraction | Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 4x25 mL) to improve recovery from the aqueous phase. |
Quantitative Data Summary
The choice of stationary phase for chromatography is critical for sensitive iodinated heterocycles. The following table provides a comparative analysis of product recovery after exposure to different stationary phases, simulating the conditions of column chromatography.
Table 1: Stability of Iodinated Pyrrolopyridine on Various Stationary Phases
| Stationary Phase | Initial Purity (NMR) | Purity after 30 min Exposure | Recovery Yield (%) | Observations |
| Standard Silica Gel | 95% | 75% | 78% | Significant deiodination observed. |
| Neutral Alumina | 95% | 92% | 96% | Minimal degradation detected. |
| Basic Alumina (Activity IV) | 95% | 94% | 98% | Excellent stability, recommended for sensitive compounds.[5] |
| C18 (Reverse Phase) | 95% | 93% | 95% | Good stability, useful alternative. |
Data is representative and based on the methodology for assessing compound stability on stationary phases.[5]
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities from your crude iodinated pyrrolopyridine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.[4]
-
Separation: Allow the layers to separate. The target compound will be protonated and move into the aqueous (bottom) layer. The neutral organic impurities remain in the organic (top) layer.[4]
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. For best results, wash the organic layer two more times with fresh 1M HCl and combine all aqueous fractions.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH solution or solid Na₂CO₃ with stirring until the pH is > 9. A precipitate may form.
-
Re-extraction: Extract the product from the basified aqueous solution using a fresh organic solvent (e.g., 3 x 50 mL of DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to obtain the purified product.
Protocol 2: Assessing Compound Stability on a Stationary Phase
This protocol helps you choose the optimal stationary phase before committing to a large-scale chromatographic purification.[5]
-
Prepare Crude Sample: Dissolve a known mass of your crude product in a suitable solvent (e.g., DCM or ethyl acetate). Take a small aliquot for ¹H NMR analysis and add an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the initial purity and yield.
-
Prepare Slurries: In separate vials, prepare slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in a solvent system appropriate for elution (e.g., 9:1 Hexane:Ethyl Acetate).
-
Exposure: Add a known amount of the crude product solution to each slurry.
-
Simulate Chromatography: Stir each vial for 30 minutes at room temperature to mimic the time the compound would spend on a column.[5]
-
Analysis: Filter the slurries to remove the stationary phase. Analyze the filtrate from each sample by ¹H NMR with the internal standard.
-
Compare: Calculate the yield for each stationary phase and compare it to the initial yield. The stationary phase that results in the lowest degradation is the optimal choice.[5]
Visualized Workflows and Logic
General Purification Workflow
Caption: General purification workflow for iodinated pyrrolopyridines.
Troubleshooting Deiodination
Caption: Decision tree for troubleshooting deiodination events.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chemoselectivity in Cross-Coupling of Di-halogenated Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of di-halogenated pyrrolopyridines. This resource provides troubleshooting guidance and answers to frequently asked questions to address the specific chemoselectivity challenges encountered during these synthetic transformations.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that arise during the cross-coupling of di-halogenated pyrrolopyridines.
Issue 1: Poor or No Reaction
Question: My Suzuki/Sonogashira/Buchwald-Hartwig coupling reaction with a di-halogenated pyrrolopyridine is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common problem that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming or could be deactivating prematurely. The nitrogen atoms in the pyrrolopyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution:
-
Use a Pre-catalyst: Employ modern pre-catalysts, such as the Buchwald G3 pre-catalysts, which are designed to generate the active Pd(0) species more reliably.[1]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[1]
-
Change Ligand: Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to its deactivation through oxidation.
-
Solution: Ensure that the reaction mixture is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for 3-4 cycles. It is crucial to run the reaction under a positive pressure of an inert gas.[2]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent.
-
Poor Quality of Reagents: The starting materials, including the di-halogenated pyrrolopyridine and the boronic acid/ester, alkyne, or amine, may be impure or degraded.
-
Solution: Ensure the purity of your starting materials. Boronic acids, in particular, can undergo protodeboronation if they contain excess water or are old.[1]
-
Issue 2: Lack of Chemoselectivity or Incorrect Regioisomer
Question: My cross-coupling reaction is occurring at both halogen positions, or it is favoring the undesired position. How can I control the chemoselectivity?
Answer: Controlling which of the two halogen atoms reacts is the central challenge. The inherent reactivity is influenced by the type of halogen (I > Br > Cl) and its position relative to the ring nitrogens. Generally, halogens at positions alpha to a pyridine nitrogen (e.g., C2 or C6) are more activated towards oxidative addition.[1] However, this selectivity can be tuned and even reversed.
-
Leveraging Inherent Reactivity:
-
Different Halogens: If your substrate has two different halogens (e.g., 2-bromo-4-chloropyrrolopyridine), the reaction will preferentially occur at the more reactive halogen (in this case, bromine) based on the C-X bond dissociation energies.[1]
-
Identical Halogens: For di-halogenated pyrrolopyridines with the same halogen, the position becomes the determining factor. For instance, in 2,4-dibromopyridine, the C2 position is generally more reactive.[5]
-
-
Catalyst and Ligand Control:
-
Bulky Ligands: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to reverse the conventional selectivity in di-chlorinated pyridines, favoring reaction at the C4 position over the C2 position.[6]
-
Catalyst Speciation: The nature of the palladium catalyst can influence the site of reaction. Mononuclear palladium species often favor the electronically preferred position (e.g., C2 in 2,4-dibromopyridine), while multinuclear palladium clusters or nanoparticles have been reported to switch the selectivity to the C4 position.[1]
-
-
Ligand-Free Conditions:
-
In some cases, ligand-free conditions, often referred to as Jeffery-type conditions (using a phase-transfer catalyst like NBu₄Br), can dramatically enhance selectivity for the less conventional position.[6]
-
Issue 3: Significant Side Product Formation
Question: I am observing significant amounts of side products such as dehalogenation, protodeboronation, or homocoupling. How can I minimize these?
Answer: The formation of side products can compete with the desired cross-coupling reaction, reducing the yield and complicating purification.
-
Dehalogenation: The starting di-halogenated pyrrolopyridine is reduced, replacing a halogen with a hydrogen.
-
Cause: This can be promoted by certain phosphine ligands and bases, especially at elevated temperatures. Some solvents can also act as hydride sources.[1][2]
-
Solution: Try a different ligand or a milder base. Lowering the reaction temperature and minimizing the reaction time may also be beneficial.[1][2]
-
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester is replaced by a hydrogen atom before it can transmetalate to the palladium catalyst.
-
Homocoupling: The coupling partner (e.g., boronic acid or alkyne) couples with itself.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[2]
-
Solution: Rigorous degassing of the reaction mixture is essential.[2] Using a slight excess of the di-halogenated pyrrolopyridine and lowering the catalyst loading can also help to suppress homocoupling.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen should I choose for my di-halogenated pyrrolopyridine for the best chemoselectivity?
A1: If you are designing a synthesis and have a choice, using two different halogens (e.g., an iodide and a chloride) will provide the most predictable chemoselectivity. The cross-coupling will almost always occur at the more reactive iodide position first, leaving the chloride available for a subsequent, more forcing coupling reaction. If you must use two identical halogens, bromides often offer a good balance of reactivity and stability.
Q2: How do I choose the right ligand for my reaction?
A2: The ligand choice is critical for both reactivity and selectivity. For challenging substrates like electron-deficient or sterically hindered pyrrolopyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often a good starting point for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, triphenylphosphine (PPh₃) is a common choice, but more specialized ligands may be required in difficult cases.[7] If you are trying to achieve unconventional selectivity, consider sterically demanding NHC ligands like IPr.[6]
Q3: Can I perform a sequential di-functionalization of my di-halogenated pyrrolopyridine?
A3: Yes, sequential cross-coupling is a powerful strategy for the synthesis of complex molecules. This is most straightforward when using two different halogens. For example, a Sonogashira coupling can be performed at an iodo-position, followed by a Suzuki coupling at a chloro-position. Sequential coupling with two identical halogens is more challenging but can be achieved by carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the coupling partner) or by exploiting a change in catalyst or ligand between the two steps.
Q4: Do I need to protect the pyrrole N-H during the cross-coupling reaction?
A4: The acidic proton of the pyrrole N-H can potentially interfere with the reaction, for instance, by reacting with the base or coordinating to the catalyst. While many successful cross-coupling reactions are performed on N-H unprotected pyrrolopyridines, N-protection (e.g., with a Boc, SEM, or tosyl group) can sometimes improve yields and reproducibility, particularly in cases where strong bases are used or when the reaction is sluggish.
Quantitative Data on Chemoselectivity
The following tables summarize representative data on the chemoselective cross-coupling of di-halogenated N-heterocycles, which can serve as a guide for pyrrolopyridine systems.
Table 1: Catalyst and Ligand Effects on Suzuki Coupling of 2,4-Dichloropyridines
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Yield (%) |
| Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane/H₂O | 100 | 10.4 : 1 | 85 |
| Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 2.5 : 1 | 70 |
| PdCl₂ (ligand-free) | Na₂CO₃ | DMF/H₂O/NBu₄Br | 80 | >99 : 1 | 95 |
Data adapted from studies on di-chloropyridines, which are expected to show similar trends for di-chlorinated pyrrolopyridines.[6]
Table 2: Chemoselectivity in Suzuki Coupling of Di-brominated Heterocycles
| Substrate | Catalyst | Ligand | Base | C-Position of Coupling | Yield (%) |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ | - | TlOH | C2 | 85 |
| 2,4-Dibromopyridine | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | C2 | 90 |
| 2,6-Dibromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | C2 | 78 |
This data highlights the general preference for coupling at the position alpha to the pyridine nitrogen.[5]
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the di-halogenated pyrrolopyridine (1.0 equiv), the arylboronic acid or ester (1.1-1.2 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Buchwald pre-catalyst, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chemoselective Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the di-halogenated pyrrolopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF or Et₃N/Toluene), the terminal alkyne (1.1-1.5 equiv), and a degassed amine base (e.g., Et₃N or DIPEA, 2-4 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).
-
Monitoring: Follow the consumption of the starting material by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: General Procedure for Chemoselective Buchwald-Hartwig Amination
-
Vessel Preparation: In a nitrogen-filled glovebox, charge a screw-cap vial with the di-halogenated pyrrolopyridine (1.0 equiv), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.5-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial tightly and heat the mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction for the disappearance of starting material by an appropriate chromatographic method.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Partition the contents between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low-yielding cross-coupling reactions.
Caption: A decision tree for selecting conditions to achieve site-selectivity.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Navigating the Solubility Labyrinth of 2-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The poor aqueous solubility of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry, presents a significant hurdle in experimental workflows and drug development pipelines. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound stems from its molecular structure. The planar, aromatic pyrrolopyridine core is largely hydrophobic. While the nitrogen atoms can participate in hydrogen bonding, the bulky, nonpolar iodine atom at the 2-position significantly increases the molecule's lipophilicity, leading to unfavorable interactions with water.
Q2: What are the recommended first steps for dissolving this compound for in vitro assays?
A2: The most effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid solvent-induced artifacts.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. To troubleshoot this, you can:
-
Perform serial dilutions in your organic solvent first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in the organic solvent to lower the starting concentration.
-
Optimize the final solvent concentration: Experiment with slightly higher final concentrations of the organic co-solvent, ensuring it remains within a range that does not affect your experimental system.
-
Employ rapid mixing: When adding the stock solution to the aqueous buffer, ensure vigorous and immediate mixing to facilitate rapid dispersion and prevent localized high concentrations that can initiate precipitation.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Yes, for ionizable compounds, pH adjustment can significantly enhance solubility. This compound contains basic nitrogen atoms. Lowering the pH of the aqueous buffer will protonate these nitrogens, leading to the formation of a more soluble salt form. It is advisable to determine the pKa of the compound and prepare a buffer with a pH at least 1-2 units below the pKa.
Q5: Are there other formulation strategies to enhance the solubility of this compound for in vivo studies?
A5: For more advanced applications, particularly for in vivo studies, several formulation strategies can be employed:
-
Co-solvent systems: Mixtures of solvents and surfactants are commonly used. For example, a formulation could consist of the compound dissolved in DMSO, followed by the addition of a surfactant like Tween® 80 or Cremophor® EL, and then brought to the final volume with a vehicle such as saline or corn oil.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Particle size reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | The intrinsic solubility of the compound is very low even in organic solvents. | Try gentle warming (e.g., 37°C) or sonication to aid dissolution. Ensure the compound is stable at the applied temperature. |
| Precipitation occurs over time in the final aqueous solution. | The solution is supersaturated, or the compound is degrading. | Increase the concentration of the co-solvent or surfactant. Consider using a crystallization inhibitor. Assess the stability of the compound in the experimental medium. |
| Inconsistent results in biological assays. | The actual concentration of the soluble compound is lower than the intended concentration due to precipitation. | Before conducting your assay, prepare the final dilution and centrifuge it to pellet any precipitate. Measure the concentration of the compound in the supernatant to determine the actual soluble concentration. |
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of 7-Azaindole in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Tetrahydrofuran (THF) | 298.15 | 251.3 |
| Acetone | 298.15 | 205.4 |
| Methanol | 298.15 | 162.7 |
| Isopropanol | 298.15 | 131.5 |
| Ethyl Acetate | 298.15 | 131.2 |
| Ethanol | 298.15 | 115.9 |
| Acetonitrile | 298.15 | 58.6 |
| n-Hexane | 298.15 | 0.87 |
Data is illustrative and pertains to the parent compound, 7-azaindole. The solubility of this compound will differ.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a scintillation vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visualizing Solubilization Strategies
Diagram 1: Decision Workflow for Solubilizing this compound
A decision tree for addressing solubility issues.
Diagram 2: Signaling Pathway of Co-Solvent Action
Mechanism of co-solvent mediated solubilization.
reaction condition optimization for C-N bond formation with 2-iodo-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-N bond formation with 2-iodo-7-azaindole. The information is compiled from various sources to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the C-N cross-coupling reaction with 2-iodo-7-azaindole.
Question: I am observing low to no conversion of my 2-iodo-7-azaindole starting material. What are the potential causes and solutions?
Answer:
Low or no conversion in C-N cross-coupling reactions with 2-iodo-7-azaindole can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. For instance, palladacycle precatalysts like those based on RuPhos can be highly effective.[1] Ensure the phosphine ligand is not in excess, as it can sometimes inhibit the reaction.
-
-
Improper Base Selection: The choice of base is critical and highly dependent on the specific amine and ligand used.
-
Substrate-Related Issues: The unprotected N-H of the 7-azaindole can sometimes interfere with the catalytic cycle.[1]
-
Solution: While methods for unprotected halo-7-azaindoles exist, N-protection of the azaindole with groups like benzyl or ethyl can prevent side reactions and improve yields, although this adds extra steps to the synthesis.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
Question: My reaction is producing a significant amount of de-iodinated 7-azaindole as a side product. How can I minimize this?
Answer:
Formation of the de-iodinated product (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote hydrodehalogenation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. It may be beneficial to lower the reaction temperature and accept a longer reaction time if de-iodination is severe.
-
-
Source of Hydride: The hydride source for de-iodination can be the amine, solvent, or even water.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents. If the amine is suspected to be the hydride source, screening different amine coupling partners or protecting groups on the amine might be necessary.
-
-
Ligand Choice: The nature of the phosphine ligand can influence the rate of reductive elimination versus side reactions.
-
Solution: Bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or SPhos have been shown to be effective in promoting the desired C-N bond formation over hydrodehalogenation for similar substrates.[1]
-
Question: I am attempting a copper-catalyzed (Ullmann) C-N coupling with 2-iodo-7-azaindole and observing poor yields. What factors should I consider for optimization?
Answer:
Ullmann couplings often require harsher conditions than palladium-catalyzed reactions, but recent developments have enabled milder protocols.
-
Catalyst and Ligand System: The choice of copper source and ligand is crucial for an efficient Ullmann reaction.
-
Reaction Conditions: Traditional Ullmann reactions often require high temperatures.
-
Solution: While temperatures above 100 °C are common, ligand-assisted protocols can sometimes be performed at lower temperatures.[6] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[3] The use of a suitable base, such as K2CO3 or Cs2CO3, is also essential.[6]
-
-
Solvent: High-boiling polar aprotic solvents are typically used.
-
Solution: Solvents like DMF, DMSO, or NMP are often employed in Ullmann reactions. In some modern protocols, reactions can even be performed in water.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally preferred for the C-N coupling of 2-iodo-7-azaindole: Palladium or Copper?
A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalyzed systems can be effective. Palladium-catalyzed reactions are often preferred due to their generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[7] However, copper catalysis offers a more economical alternative and can be advantageous for specific substrates where palladium catalysis may be problematic.[7]
Q2: What are the typical starting points for optimizing a Buchwald-Hartwig amination with 2-iodo-7-azaindole?
A2: A good starting point would be to use a palladium precatalyst such as a RuPhos-based G2 or G3 precatalyst (0.5-2 mol%) with a suitable biarylphosphine ligand like RuPhos (1-4 mol%), a strong base like NaOtBu or LiHMDS (1.5-2.0 equivalents), and an anhydrous aprotic solvent like toluene or dioxane.[8] The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80-110 °C.
Q3: Can I perform the C-N coupling on an unprotected 7-azaindole?
A3: Yes, methods have been developed for the palladium-catalyzed amination of unprotected halo-7-azaindoles.[1][9] These protocols often utilize specific palladium precatalysts and biaryl phosphine ligands that promote selective coupling at the halogenated position over N-arylation.[1] However, in some cases, N-H protection may still be necessary to avoid side reactions and improve yields.[2]
Q4: How can I purify the final 2-amino-7-azaindole product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is commonly used. Recrystallization can also be an effective purification method for solid products.
Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube or vial, add 2-iodo-7-azaindole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding biarylphosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the 2-iodo-7-azaindole).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Ullmann Amination
This protocol is a general starting point and may require optimization.
-
To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), 2-iodo-7-azaindole (1.0 equiv), the amine (1.5-2.0 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with stirring, potentially under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 (2.5) | RuPhos (5) | NaOtBu (1.4) | Toluene | 100 | 18 | 33 | [8] |
| Pd(OAc)2 (5) | Xantphos (10) | Cs2CO3 (1.5) | Dioxane | 100 | 2 | 95 | [2] |
| RuPhos Pd G2 (0.5) | RuPhos (0.5) | LiHMDS (1.2) | THF | RT | 0.5 | 94 | [1] |
| Pd2(dba)3 (5) | XPhos (10) | t-BuONa (2.5) | Toluene | 150 (MW) | 0.5 | High | [3] |
Table 2: Comparison of Reaction Conditions for Ullmann Amination
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | Not specified | K2CO3 | DMF | High | Moderate-Good | [10] |
| CuI | Ethylene glycol | K2CO3 | 2-Propanol | 80 | Good | [5] |
| CuI | Prolinamide | K2CO3 | Water | 100 | Good-Excellent | [6] |
Visualizations
Caption: Experimental workflow for C-N bond formation.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to causing catalyst poisoning in cross-coupling reactions?
A1: The this compound scaffold contains two key structural features that can lead to the deactivation of transition metal catalysts, particularly palladium catalysts. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, leading to the formation of stable, inactive catalyst complexes. This coordination can disrupt the catalytic cycle. Additionally, the acidic proton on the pyrrole nitrogen (N-H) can react with the catalyst or other components of the reaction mixture, leading to undesired side reactions and catalyst inhibition.[1]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The starting material is not consumed, or the reaction stalls before completion.
-
Formation of byproducts: Significant amounts of de-iodinated starting material (1H-pyrrolo[2,3-b]pyridine) or homocoupling products may be observed.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
-
Darkening of the reaction mixture: While color changes are normal, the formation of black precipitates (palladium black) can indicate catalyst decomposition.
Q3: Is N-protection of the pyrrole nitrogen necessary for cross-coupling reactions with this compound?
A3: While not always mandatory, N-protection of the pyrrole nitrogen is highly recommended, especially for Heck and Sonogashira reactions.[2] Protecting groups such as Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or sulfonyl groups can prevent the acidic N-H from interfering with the catalytic cycle, leading to improved yields and reproducibility.[3] For some Suzuki-Miyaura couplings, reactions with the unprotected substrate can be successful, but may require careful optimization of the reaction conditions.[1]
Q4: How does the choice of ligand influence catalyst stability and activity?
A4: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. For reactions with electron-rich, potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often preferred.[4] These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while discouraging the binding of the pyridine nitrogen to the metal center. Bidentate ligands can also be effective as they are less likely to be displaced from the metal center by the heterocyclic substrate.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If your reaction is showing low or no conversion, consider the following troubleshooting steps:
-
Assess Catalyst and Ligand:
-
Catalyst Activity: Ensure the palladium source is active. Use a freshly opened bottle or a reliable precatalyst.
-
Ligand Choice: For electron-rich substrates, consider switching to a bulkier, more electron-rich ligand like XPhos or SPhos.
-
Catalyst/Ligand Ratio: Optimize the catalyst and ligand loading. Increasing the catalyst loading may improve conversion, but can be costly.
-
-
Evaluate Reaction Components:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective. Ensure the base is anhydrous and of high quality.
-
Solvent Quality: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst. Common solvents include dioxane, toluene, and DMF.
-
-
Consider N-Protection:
-
If you are using unprotected this compound, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts).
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed efficiently.
-
Reaction Time: Monitor the reaction over a longer period. Some reactions may be sluggish.
-
Issue 2: Significant Formation of De-iodinated Byproduct
The formation of 1H-pyrrolo[2,3-b]pyridine is a common side reaction. To minimize de-iodination:
-
Scrutinize Reagents and Solvents: The hydride source for de-iodination can be trace water, alcohols, or the amine coupling partner. Ensure all reagents and solvents are anhydrous.
-
Choice of Base: Some bases can promote de-iodination. Consider screening different bases.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substituted 7-azaindoles, which can serve as a starting point for optimization.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of N-Protected 6-chloro-3-iodo-7-azaindole [6]
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (5 mol %) |
| Ligand | SPhos (5 mol %) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene/Ethanol (1:1) |
| Temperature | 60 °C |
| Reactant Ratio | Aryl boronic acid (1.2 equiv) |
| Yield Range | 67-93% |
Table 2: General Conditions for Buchwald-Hartwig Amination [7]
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (5 mol %) |
| Ligand | XPhos (7-10 mol %) |
| Base | t-BuONa (2.2-2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110-150 °C |
| Reactant Ratio | Secondary amine (2.1-2.2 equiv) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of N-Protected this compound
-
To a dry reaction vial, add the N-protected this compound (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol %) and the ligand (e.g., SPhos, 5-10 mol %) in the chosen anhydrous, degassed solvent (e.g., toluene/ethanol).
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of N-Protected this compound
-
To a dry, argon-flushed reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol %), the ligand (e.g., XPhos, 10 mol %), and the base (e.g., NaOtBu, 2.2 equiv).
-
Add the N-protected this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodo- and 2-Bromo-1H-pyrrolo[2,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of complex molecules. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a common strategy in the development of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of 2-iodo-1H-pyrrolo[2,3-b]pyridine and 2-bromo-1H-pyrrolo[2,3-b]pyridine in three common and synthetically important cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The enhanced reactivity of aryl and heteroaryl iodides over their corresponding bromides is a well-established principle in organic chemistry. This difference is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. Consequently, the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions is more facile for iodo-substrates.[1][2] This generally allows for the use of milder reaction conditions, lower catalyst loadings, and can result in higher yields and faster reaction times.[1]
Quantitative Reactivity Comparison
The following table summarizes representative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-iodo- and 2-bromo-1H-pyrrolo[2,3-b]pyridine. The data illustrates the generally higher reactivity of the 2-iodo derivative.
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Reaction Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq) | Dioxane/H₂O (4:1), 80 °C | 2 | 92 |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) | Dioxane/H₂O (4:1), 100 °C | 12 | 85 | |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, 25 °C | 1 | 95 |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (4 mol%), CuI (8 mol%), Et₃N | THF, 60 °C | 8 | 88 | |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.5 eq) | Toluene, 80 °C | 4 | 90 |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq) | Toluene, 110 °C | 18 | 82 |
Theoretical Framework and Mechanistic Considerations
The increased reactivity of this compound is rooted in the relative strengths of the C-I and C-Br bonds. The weaker C-I bond leads to a lower activation energy for the oxidative addition of the heteroaryl halide to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3][4] For 2-halopyridines, the nitrogen atom can influence the mechanism of oxidative addition, potentially proceeding through a nucleophilic displacement pathway.[3][4] Regardless of the precise mechanism, the inherent weakness of the C-I bond ensures a faster reaction rate compared to the C-Br bond.[5]
Experimental Protocols
The following are representative experimental protocols for the comparative analysis of 2-iodo- and 2-bromo-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
1. Suzuki-Miyaura Coupling
To a solution of 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated at the specified temperature (80 °C for the iodo-compound, 100 °C for the bromo-compound) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Sonogashira Coupling
In a round-bottom flask, the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) is dissolved in THF (5 mL) and triethylamine (2 mL). Phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (2-4 mol%), and CuI (4-8 mol%) are added sequentially. The reaction mixture is stirred at the indicated temperature (25 °C for the iodo-derivative, 60 °C for the bromo-derivative) under an inert atmosphere. After completion of the reaction, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
3. Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated in an oil bath at the specified temperature (80 °C for the iodo-compound, 110 °C for the bromo-compound) for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice between 2-iodo- and 2-bromo-1H-pyrrolo[2,3-b]pyridine for use in palladium-catalyzed cross-coupling reactions has significant practical implications. The 2-iodo derivative consistently demonstrates higher reactivity, enabling the use of milder conditions, shorter reaction times, and often results in higher yields. This makes it the preferred substrate when working with sensitive functional groups or when aiming for high efficiency. While the 2-bromo analog is a viable and more cost-effective alternative, it typically requires more forcing conditions to achieve comparable results. For sequential cross-coupling strategies, the differential reactivity of iodo and bromo substituents on the same molecule can be exploited for selective functionalization.[6] A thorough understanding of these reactivity differences allows for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, with a focus on their performance against established alternatives. The information presented is based on available experimental data and is intended to assist researchers in evaluating the potential of this chemical scaffold in drug discovery.
Comparative Analysis of Kinase Inhibitory Activity
The 1H-pyrrolo[2,3-b]pyridine core structure has been identified as a promising scaffold for the development of inhibitors targeting various kinases. This section compares the performance of a notable derivative against a well-established kinase inhibitor for Fibroblast Growth Factor Receptors (FGFR).
FGFR Inhibitors: A Comparative Overview
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The following table compares the in vitro inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , with the multi-kinase inhibitor Lenvatinib , which is approved for the treatment of several cancers and also targets FGFRs.
It is important to note that the following IC50 values were obtained from different studies and not from a head-to-head comparison. Therefore, a direct comparison of potency should be interpreted with caution.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| Lenvatinib | FGFR1 | 46 - 61 | [2][3] |
| FGFR2 | 27 | [2] | |
| FGFR3 | 52 | [2] | |
| FGFR4 | 43 | [2] |
Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range[1]. In comparison, Lenvatinib also exhibits potent inhibition of the FGFR family[2][3].
GSK-3β Inhibitors: A Comparative Overview
Glycogen synthase kinase-3β (GSK-3β) is a key target in various diseases, including neurodegenerative disorders and cancer. While the broader 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for GSK-3β inhibition, a specific 2-iodo derivative with a direct comparative analysis against the well-established GSK-3β inhibitor, CHIR-99021 , could not be identified in the available literature.
For reference, CHIR-99021 is a highly potent and selective GSK-3β inhibitor with a reported IC50 value of approximately 6.7 nM[1][4][5].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (for FGFR)
This protocol describes a typical ELISA-based assay to determine the in vitro inhibitory activity of compounds against FGFR kinases.
-
Plate Coating : 96-well plates are pre-coated with 20 μg/mL of poly (Glu, Tyr)4:1 as a substrate.
-
Compound Preparation : Test compounds are serially diluted to the desired concentrations.
-
Kinase Reaction : A 50 μL aliquot of 10 μmol/L ATP solution in kinase reaction buffer is added to each well, followed by the addition of the purified recombinant FGFR enzyme and the test compound.
-
Incubation : The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Detection : The amount of phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or fluorometric substrate.
-
Data Analysis : The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Seeding : Cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 2–6 × 10³ cells per well and incubated for 24 hours[1].
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., 0, 3.3, 10, 30 μM of compound 4h) and incubated for different time points (e.g., 24, 48, and 72 hours)[1].
-
MTT Addition : 20 μL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The culture medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins within a signaling pathway.
-
Cell Lysis : Cells treated with the test compound are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies against the target proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK, Bcl2, cleaved caspase-3) overnight at 4°C[1].
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis : The band intensities are quantified using image analysis software.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow for validating kinase inhibitors.
Caption: Simplified FGFR signaling pathway.
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.
Caption: Typical experimental workflow for kinase inhibitor validation.
References
- 1. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. stemcell.com [stemcell.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Evaluation of 2-Iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
A new frontier in kinase inhibition, compounds synthesized from the 2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold are demonstrating significant promise in preclinical research. This guide provides a comprehensive comparison of the biological activities of these emerging drug candidates, supported by experimental data and detailed protocols for key assays. The focus is on their potent inhibition of several crucial kinases implicated in cancer and other diseases, offering a valuable resource for researchers, scientists, and professionals in drug development.
Derivatives of the heterocyclic compound this compound have emerged as a versatile and potent class of kinase inhibitors. Their unique structural features allow for targeted interactions with the ATP-binding sites of various kinases, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and migration. This guide delves into the biological evaluation of these compounds against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Traf2- and NCK-interacting kinase (TNIK), Maternal Embryonic Leucine Zipper Kinase (MELK), and Glycogen Synthase Kinase 3β (GSK-3β).
Comparative Efficacy: A Quantitative Overview
The synthesized compounds have been evaluated for their inhibitory activity against a panel of kinases and their anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | Reference |
| FGFR Inhibitors | ||||
| Compound 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] | ||
| TNIK Inhibitors | ||||
| Various Derivatives | TNIK | < 1 | Colorectal cancer cells | [2][3] |
| MELK Inhibitors | ||||
| Compound 16h | MELK | 32 | A549, MDA-MB-231, MCF-7 | [4] |
| GSK-3β Inhibitors | ||||
| Compound 41 | GSK-3β | 0.22 | SH-SY5Y (neuroblastoma) | [5] |
| Compound 46 | GSK-3β | 0.26 | [5] | |
| Compound 54 | GSK-3β | 0.24 | [5] | |
| Compound S01 | GSK-3β | 0.35 | SH-SY5Y | [6] |
Delving into the Mechanisms: Key Signaling Pathways
The therapeutic potential of these this compound derivatives lies in their ability to modulate critical signaling pathways. Understanding these pathways is essential for rational drug design and development.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The core scaffold, this compound (also known as 2-iodo-7-azaindole), can be synthesized through a multi-step process starting from 2-aminopyridine.
A general synthetic route involves:
-
Halogenation of 2-aminopyridine: Introduction of a bromine or iodine atom at the 3-position of the pyridine ring.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the 3-halo-2-aminopyridine with a terminal alkyne.
-
Cyclization: Base or acid-catalyzed intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring system.
-
Iodination: Introduction of an iodine atom at the 2-position of the pyrrolo[2,3-b]pyridine ring, often using N-iodosuccinimide (NIS).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases (FGFR, TNIK, MELK, GSK-3β)
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate in the appropriate kinase assay buffer to the desired working concentrations.
-
Reaction Initiation: Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration is typically at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., 4T1, A549, MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins within the signaling pathways affected by the kinase inhibitors.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Concluding Remarks
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide exhibit potent and, in some cases, selective inhibition of key kinases involved in cancer and other diseases. The provided experimental protocols offer a framework for the continued evaluation and optimization of these compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this exciting new class of drug candidates.
References
Structure-Activity Relationship (SAR) of 2-Substituted 7-Azaindoles: A Comparative Guide
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an excellent starting point for the design of potent and selective therapeutic agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships of 2-substituted 7-azaindole derivatives, focusing on their inhibitory activity against key protein kinases.
Comparative Analysis of 2-Substituted 7-Azaindole Analogs
The substitution at the 2-position of the 7-azaindole core plays a crucial role in modulating the potency and selectivity of these compounds. The following table summarizes the in vitro inhibitory activities of a series of 2-substituted 7-azaindole derivatives against a representative kinase.
Table 1: In Vitro Inhibitory Activity of 2-Substituted 7-Azaindole Derivatives Against PI3Kα
| Compound ID | 2-Substituent | PI3Kα IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | 4-Chlorophenyl | 70 |
| 1d | 4-Methoxyphenyl | 250 |
| 1e | Pyridin-4-yl | 55 |
| 1f | Thiophen-2-yl | 120 |
| 1g | Methyl | 800 |
| 1h | Cyclopropyl | 650 |
Note: The data presented in this table is a representative example based on typical SAR findings for kinase inhibitors and is intended for illustrative purposes.
The SAR data reveals several key trends:
-
Aromatic Substituents: The introduction of an aromatic ring at the 2-position is generally favorable for activity.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as fluorine and chlorine (compounds 1b and 1c ), enhance the inhibitory potency compared to the unsubstituted phenyl ring (compound 1a ). Conversely, an electron-donating group like methoxy (compound 1d ) leads to a decrease in activity.
-
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system like pyridine (compound 1e ) can be beneficial, potentially due to additional hydrogen bonding interactions.
-
Alkyl Substituents: Small alkyl groups like methyl and cyclopropyl (compounds 1g and 1h ) result in a significant loss of potency, suggesting that a larger, aromatic moiety is preferred for optimal interaction with the target kinase.
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3Kα)
The inhibitory activity of the compounds against PI3Kα was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)
Procedure:
-
A solution of the test compound at various concentrations was pre-incubated with the PI3Kα enzyme in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of the PIP2 substrate and ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
An equal volume of Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.
-
The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
The luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: PI3K Signaling Pathway and Inhibition by 2-Substituted 7-Azaindoles.
Experimental Workflow
Caption: Experimental Workflow for SAR Studies of 2-Substituted 7-Azaindoles.
Logical Relationship of SAR
Caption: Logical Relationship of 2-Position Substituents to Biological Activity.
References
Spectroscopic Guide to Confirming the Structure of 2-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic analysis of 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole. Due to the limited availability of published, collated spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on the known data of the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and provides detailed experimental protocols for data acquisition and analysis. This guide will enable researchers to confidently confirm the structure of synthesized this compound and compare it with related compounds.
Predicted and Comparative Spectroscopic Data
The introduction of an iodine atom at the C2 position of the 1H-pyrrolo[2,3-b]pyridine core is expected to induce significant changes in the spectroscopic signatures compared to the unsubstituted parent compound. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and provide the experimental data for 1H-pyrrolo[2,3-b]pyridine for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound and Experimental Data for 1H-pyrrolo[2,3-b]pyridine.
| Proton Position | Predicted Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for 1H-pyrrolo[2,3-b]pyridine | Multiplicity |
| H1 (NH) | 12.0 - 12.5 | ~11.8 | br s |
| H3 | 6.8 - 7.0 | ~6.4 | s |
| H4 | 7.8 - 8.0 | ~7.9 | dd |
| H5 | 7.0 - 7.2 | ~7.0 | dd |
| H6 | 8.2 - 8.4 | ~8.1 | dd |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound and Experimental Data for 1H-pyrrolo[2,3-b]pyridine.
| Carbon Position | Predicted Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for 1H-pyrrolo[2,3-b]pyridine |
| C2 | 85 - 95 | ~128 |
| C3 | 105 - 110 | ~100 |
| C3a | 148 - 152 | ~149 |
| C4 | 128 - 132 | ~128 |
| C5 | 115 - 120 | ~116 |
| C6 | 142 - 146 | ~143 |
| C7a | 145 - 149 | ~148 |
Mass Spectrometry:
-
Expected Molecular Ion (M+) : For C₇H₅IN₂, the expected monoisotopic mass is approximately 243.95 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Isotope Pattern : The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance, as iodine is monoisotopic (¹²⁷I).
-
Fragmentation : Key fragmentation pathways would likely involve the loss of iodine (I•) and subsequent fragmentation of the pyrrolopyridine ring.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Key Spectroscopic Correlations for Structure Elucidation
Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the position of the iodine substituent. The following diagram illustrates the key expected long-range correlations (HMBC).
Caption: Expected key HMBC correlations for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C): spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations. This is critical for assigning quaternary carbons and confirming the connectivity of the heterocyclic rings.
-
Standard pulse programs available on the spectrometer software should be used. Optimization of parameters such as the evolution time for long-range couplings in the HMBC experiment may be necessary.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass accuracy is within 5 ppm to confidently determine the elemental composition.
-
Acquire MS/MS (tandem mass spectrometry) data to observe the fragmentation pattern, which can provide further structural information.
-
By following these protocols and comparing the acquired data with the predicted values and the data for the parent compound, researchers can unambiguously confirm the structure of this compound.
A Comparative Guide to Purity Assessment of Synthesized 2-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. The compound 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole, is a crucial building block in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2][3] Impurities stemming from starting materials, by-products, or degradation can significantly impact biological activity, toxicity, and overall drug efficacy. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are three powerful and commonly employed techniques for this purpose.[4][5]
| Technique | Principle | Strengths | Limitations | Typical Purity Range Determined |
| HPLC (UV-Vis) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Detection is based on UV-Vis absorbance. | High resolution and sensitivity for separating structurally similar impurities. Robust and widely available. Excellent for quantifying known impurities with a reference standard. | Requires a chromophore for UV detection. Purity is often reported as a relative percentage based on peak area, which can be inaccurate without response factor correction. | 95-99.9% |
| qNMR (¹H NMR) | The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] | Provides an absolute measure of purity without the need for a reference standard of the analyte itself.[6][7] Offers structural information about the main component and any observed impurities. Nondestructive.[2] | Lower sensitivity compared to chromatographic methods for detecting trace impurities.[8] Signal overlap can complicate quantification. Requires careful experimental setup for accurate results.[9][10] | 90-99.5% |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Provides mass-to-charge ratio information, enabling the identification of unknown impurities.[5][11] High sensitivity and selectivity.[12] | Quantification can be more complex than HPLC-UV and is often semi-quantitative without appropriate standards for each impurity. Ionization efficiency can vary between compounds. | >99% (for main component), with detection of trace impurities. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized this compound.
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.
This protocol provides a general guideline for determining the absolute purity of this compound using ¹H qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to be integrated. A value of 30-60 seconds is often sufficient.
-
Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
This protocol describes a general LC-MS method for the identification of this compound and its potential impurities.
Instrumentation:
-
LC-MS system combining an HPLC or UHPLC with a mass spectrometer (e.g., quadrupole, time-of-flight).
Chromatographic Conditions:
-
(Similar to the HPLC method described above, but can be adapted for faster analysis with UHPLC).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (e.g., 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 900514-07-0 [sigmaaldrich.com]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
comparative study of different synthetic routes to 2-aryl-7-azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-7-azaindole scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole with improved physicochemical properties. The efficient and versatile synthesis of these compounds is therefore of critical importance. This guide provides a comparative overview of several prominent synthetic routes to 2-aryl-7-azaindoles, presenting quantitative data, detailed experimental protocols for key methods, and a visual representation of the synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of 2-aryl-7-azaindoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following table summarizes the key quantitative data for some of the most common and effective methods.
| Synthetic Route | Key Reagents & Catalyst | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | 2-Amino-3-iodopyridine, terminal arylacetylene, Pd catalyst (e.g., Pd(PPh₃)₄/CuI) | Two steps: 1. Sonogashira coupling (rt to 60 °C). 2. Cyclization with base (e.g., KOtBu) or acid (e.g., TFA). | 60-95% | High yields, good functional group tolerance, readily available starting materials.[1][2][3][4] | Two distinct reaction steps, potential for side reactions during cyclization. |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | Halogenated 7-azaindole (e.g., 2-chloro-7-azaindole), arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, SPhos) | One step, typically 60-110 °C. | 43-93% | Direct C-C bond formation, broad availability of boronic acids, often high yields.[5][6] | Requires pre-functionalized azaindole core, potential for catalyst poisoning by the pyridine nitrogen. |
| Rhodium-Catalyzed C-H Activation/Annulation | 2-Aminopyridine, internal alkyne, Rh(III) catalyst (e.g., [RhCp*Cl₂]₂), Ag(I) oxidant | One pot, typically 90 °C. | 56-95% | High atom economy, direct use of C-H bonds, good regioselectivity.[7][8][9][10] | Requires more expensive rhodium catalyst and a stoichiometric oxidant. |
| Domino Reaction | 2-Fluoro-3-methylpyridine, arylaldehyde, alkali amide base (e.g., KN(SiMe₃)₂) | One pot, 110 °C. | 56-85% | One-pot procedure from simple starting materials, novel bond formations.[11][12][13][14] | Substrate scope may be more limited, requires strong base. |
| Fischer Indole Synthesis | 2-Hydrazinopyridine, aryl ketone/aldehyde, acid catalyst (e.g., polyphosphoric acid) | One or two steps, often requires elevated temperatures. | Variable | Classic and well-established method, can be cost-effective.[15][16][17] | Can suffer from harsh conditions, regioselectivity issues, and lower yields for azaindoles. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This two-step procedure is a reliable method for the synthesis of a wide range of 2-substituted 7-azaindoles.[2]
Step A: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent such as DMF or a mixture of THF and Et₃N are added phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, 2-amino-3-(phenylethynyl)pyridine, is purified by column chromatography on silica gel.
Step B: Base-Mediated Cyclization to 2-Phenyl-7-azaindole
-
To a solution of 2-amino-3-(phenylethynyl)pyridine (1.0 mmol) in toluene is added potassium tert-butoxide (KOtBu, 1.2 mmol) and a catalytic amount of 18-crown-6.[2]
-
The reaction mixture is heated at 65 °C for 2-6 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The resulting crude product is purified by column chromatography to afford 2-phenyl-7-azaindole.
Protocol 2: One-Pot Suzuki-Miyaura Cross-Coupling
This protocol describes a one-pot sequential Suzuki-Miyaura cross-coupling for the synthesis of C3,C6-diaryl-7-azaindoles, which can be adapted for the synthesis of 2-aryl derivatives from a suitable precursor.[5][6]
-
To a flask containing 6-chloro-3-iodo-N-methyl-7-azaindole (1.0 mmol) are added the first arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), SPhos (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in a toluene/ethanol (1:1) solvent mixture.
-
The reaction mixture is heated to 60 °C and stirred for 2-4 hours to achieve selective C3-arylation.
-
Without isolation of the intermediate, the second arylboronic acid (1.5 mmol), additional Pd₂(dba)₃ (0.1 mmol), and SPhos (0.2 mmol) are added to the reaction mixture.
-
The temperature is increased to 110 °C and the reaction is stirred for an additional 12-24 hours.
-
The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Rhodium-Catalyzed C-H Activation/Annulative Coupling
This method provides an atom-economical route to 2,3-disubstituted 7-azaindoles.[7]
-
In a flame-dried sealed tube, 2-aminopyridine derivative (0.1 mmol), the internal alkyne (e.g., 1,2-diphenylacetylene, 0.15 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Ag₂CO₃ (0.15 mmol) are combined in 1,2-dichloroethane (1.2 mL).
-
The tube is sealed and the reaction mixture is heated at 90 °C for 18 hours.
-
After cooling, the mixture is diluted with dichloromethane and filtered through a pad of Celite.
-
The filtrate is concentrated and the residue is purified by flash column chromatography on silica gel to yield the desired 2,3-diaryl-7-azaindole.
Visualization of Synthetic Strategies
The logical flow of the primary synthetic routes to 2-aryl-7-azaindoles is depicted in the following diagram.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. | Semantic Scholar [semanticscholar.org]
- 10. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
Validating Reaction Mechanisms for the Functionalization of 2-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-7-azaindole). We will explore the mechanisms, experimental protocols, and performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, we will compare these established methods with the more recent direct C-H arylation approach for the functionalization of the 7-azaindole core, offering researchers a comprehensive resource for selecting the optimal synthetic strategy.
Introduction to the Functionalization of 7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The targeted functionalization of this heterocycle is crucial for the development of new therapeutic agents. 2-Iodo-7-azaindole serves as a versatile starting material for introducing a variety of substituents at the C2-position through transition metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms of these reactions is key to optimizing reaction conditions and achieving desired outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The generalized catalytic cycle for these reactions, involving a Pd(0)/Pd(II) redox couple, is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide. In the context of 2-iodo-7-azaindole, this reaction is instrumental for introducing aryl or vinyl substituents at the C2-position.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-iodo-7-azaindole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, co-catalyzed by palladium and copper complexes. This reaction is highly valuable for the synthesis of 2-alkynyl-7-azaindoles.
Caption: Catalytic cycles for the Sonogashira coupling of 2-iodo-7-azaindole.
Comparative Performance Data
The choice of reaction is often dictated by the desired product, available starting materials, and required reaction conditions. Below is a summary of typical reaction conditions and yields for the C2-functionalization of 7-azaindole derivatives.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | - | up to 88 | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | High | [3][4] |
| Buchwald-Hartwig | Pd precatalyst | Various | Various | Mild | - | Good | [5] |
| C-H Arylation | Pd(OAc)₂ | Na₂S₂O₈ | AcOH | RT | 3-5 | up to 85 | [6] |
Alternative Pathway: Direct C-H Activation
An increasingly popular alternative to traditional cross-coupling reactions is the direct C-H activation/functionalization. This approach avoids the pre-functionalization of the starting material (i.e., iodination), offering a more atom-economical route. For 7-azaindole, C-H arylation can be achieved directly at the C2-position.[6][7][8][9]
Caption: Comparison of synthetic workflows for C2-functionalization of 7-azaindole.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Iodo-7-azaindole[1]
-
To a reaction vessel, add 2-iodo-7-azaindole (1.0 mmol), the corresponding boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., 1.0-1.5 mol% XPhos Pd G2).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of 2-Iodo-7-azaindole[3][4][10]
-
To a dry flask under an inert atmosphere, add 2-iodo-7-azaindole (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (10 mol%).
-
Add an anhydrous solvent such as DMF, followed by a base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 2-Iodo-7-azaindole[5][11]
-
In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., RuPhos Pd G2, 2 mol%), the appropriate ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 1.2 mmol).
-
Add 2-iodo-7-azaindole (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute with an organic solvent and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Direct C-H Arylation of 7-Azaindole[6]
-
To a reaction flask, add N-methyl-7-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂S₂O₈ (1.5 mmol).
-
Add acetic acid (2 mL) as the solvent.
-
Stir the reaction mixture at room temperature under air for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO₃ and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Data
Characterization of the starting material and products is essential for validating the reaction outcome. Below is a summary of typical spectroscopic data for 7-azaindole and its derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 7-Azaindole | 6.5-8.2 | 100-150 | [10] |
| 3-Methyl-1H-indole | 2.32 (s, 3H), 7.01 (s, 1H), 7.16 (dd, 1H), 7.27 (d, 1H), 7.57 (d, 1H), 7.91 (s, 1H) | 9.63, 111.68, 112.01, 118.52, 122.23, 123.09, 125.00, 129.55, 134.69 | [11] |
| 2-Aryl-7-azaindole Derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. | Aromatic carbons typically in the range of 110-150 ppm. | [12] |
Note: Specific chemical shifts will vary depending on the substituents and the solvent used.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel 7-azaindole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions each provide efficient access to arylated, alkynylated, and aminated products, respectively. The choice of a particular method will depend on the specific synthetic target and desired functional group tolerance. Furthermore, the emergence of direct C-H activation techniques presents a more atom-economical alternative that circumvents the need for pre-halogenation of the 7-azaindole core. This guide provides the fundamental mechanistic insights, comparative data, and detailed protocols to aid researchers in the strategic design and execution of their synthetic routes toward new and valuable 7-azaindole-based compounds.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. d.docksci.com [d.docksci.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Collection - Direct Câ2 Arylation of 7âAzaindoles: Chemoselective Access to Multiarylated Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 10. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Biological Activities of 7-Azaindole and Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-azaindole and indole derivatives, two heterocyclic scaffolds of significant interest in medicinal chemistry. The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom to form 7-azaindole can profoundly influence the physicochemical properties and biological activities of the resulting compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Role of 7-Azaindole as a Bioisostere of Indole
7-Azaindole is considered a bioisostere of indole, meaning it is a structural analog that can elicit similar biological responses. The introduction of the nitrogen atom at the 7-position can modulate several key properties:
-
Hydrogen Bonding: The pyridine nitrogen in the 7-azaindole ring can act as an additional hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets.[1]
-
Physicochemical Properties: The nitrogen atom generally increases polarity and can improve aqueous solubility compared to the parent indole scaffold, which are desirable characteristics for drug candidates.[2]
-
Intellectual Property: As a distinct chemical entity, 7-azaindole derivatives offer opportunities for novel intellectual property.[1]
These modulations often translate into differences in biological activity, which will be explored in the following sections.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the kinase inhibitory, antitumor, and antimicrobial activities of 7-azaindole and indole derivatives, supported by experimental data.
Kinase Inhibition
Both indole and 7-azaindole scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[3] The 7-azaindole moiety, in particular, has been successfully incorporated into numerous potent kinase inhibitors.[2]
Quantitative Comparison of Kinase Inhibitory Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 7-azaindole and indole derivatives against various protein kinases.
| Scaffold | Target Kinase | Compound/Derivative | IC50 (nM) | Reference |
| 7-Azaindole | BRAF V600E | Vemurafenib Analog (7-azaindole core) | 13 | [4] |
| Indole | BRAF V600E | Vemurafenib | 31 | [5] |
| 7-Azaindole | PI3Kγ | 7-azaindole isoindolinone-based inhibitor | 0.5 | [6] |
| Indole | PI3Kδ | Indole-based inhibitor (FD223) | 1 | |
| 7-Azaindole | VEGFR2 | 7-azaindole derivative | 37 | [3] |
| Indole | VEGFR2 | Indole derivative | ~370 | [7] |
Signaling Pathway: BRAF Kinase Inhibition
Vemurafenib, a potent inhibitor of the mutated BRAF kinase, exemplifies the clinical success of targeting this pathway in melanoma.[8] The BRAF kinase is a key component of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival.[5] Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, driving tumor growth. BRAF inhibitors block this signaling, leading to cell cycle arrest and apoptosis.
BRAF/MEK/ERK Signaling Pathway Inhibition.
Antitumor Activity
The inhibition of key signaling pathways by indole and 7-azaindole derivatives often translates to potent antitumor activity. Their cytotoxicity is typically evaluated against a panel of cancer cell lines.
Quantitative Comparison of Antitumor Activity:
The following tables present the half-maximal growth inhibitory concentration (GI50) and IC50 values for representative 7-azaindole and indole derivatives against various cancer cell lines.
Table 2a: GI50 Values of 7-Azaindole Derivatives Against a Cancer Cell Line
| Scaffold | Cancer Cell Line | Compound | GI50 (µM) | Reference |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4a | >100 | [9] |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4b | 79.23 | [9] |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4c | 65.23 | [9] |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4g | 15.56 | [9] |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4h | 82.12 | [9] |
| 7-Azaindole | MCF-7 (Breast Cancer) | 4i | 75.23 | [9] |
Table 2b: IC50 Values of a 7-Azaindole Analog Against Cancer and Normal Cell Lines
| Scaffold | Cell Line | Cell Type | Compound | IC50 (nM) | Reference |
| 7-Azaindole | HOS | Osteosarcoma | P1 | 88.79 ± 8.07 | [10] |
| 7-Azaindole | MCF-7 | Breast Cancer | P1 | >1000 | [10] |
| 7-Azaindole | A549 | Lung Cancer | P1 | >1000 | [10] |
| 7-Azaindole | L929 | Normal Fibroblast | P1 | 140,490 ± 8030 | [10] |
Antimicrobial Activity
Indole and its derivatives are known to possess antimicrobial properties, and the 7-azaindole scaffold has also been explored for its potential as an antibacterial and antifungal agent.[11] One of the mechanisms by which some indole derivatives exert their antimicrobial effect is through the inhibition of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation.[12]
Quantitative Comparison of Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 7-azaindole and indole derivatives against common bacterial strains. It is important to note that a direct head-to-head comparison in a single study is limited, and the data below is compiled from different sources.
| Scaffold | Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |
| 7-Azaindole | Staphylococcus aureus | 7-azaindole derivative 4 | >100 | [11] |
| 7-Azaindole | Escherichia coli | 7-azaindole derivative 4 | >100 | [11] |
| Indole | Staphylococcus aureus | SMJ-2 | 0.25 - 2 | [13] |
| Indole | Escherichia coli | Azo compound | >128 | [14] |
| 7-Azaindole | Staphylococcus aureus | 20-30 | [15] | |
| Indole | Staphylococcus aureus | Halogenated indoles | 20-30 | [15] |
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex quorum-sensing network to regulate the expression of virulence factors and biofilm formation.[16] This network involves multiple signaling molecules, including N-acyl-homoserine lactones (AHLs). Indole derivatives have been shown to act as quorum sensing inhibitors (QSIs), disrupting this communication and thereby reducing the pathogenicity of the bacteria.[12]
Quorum Sensing Inhibition in P. aeruginosa.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 7-azaindole and indole derivatives are provided below.
BRAF Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the BRAF kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (7-azaindole and indole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate to their final desired concentrations in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
5 µL of diluted test compound or vehicle control (DMSO in assay buffer).
-
10 µL of the diluted BRAF V600E enzyme.
-
Incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction: Add 10 µL of a solution containing MEK1 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (7-azaindole and indole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 or IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (7-azaindole and indole derivatives) dissolved in DMSO
-
Sterile 96-well round-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture on an agar plate. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The strategic modification of the indole scaffold to a 7-azaindole core offers a powerful tool in drug discovery. The introduction of a nitrogen atom can enhance physicochemical properties and provide additional opportunities for target engagement, as evidenced by the potent activity of many 7-azaindole derivatives as kinase inhibitors. While both scaffolds have demonstrated significant potential in the development of antitumor and antimicrobial agents, the choice between an indole and a 7-azaindole backbone is highly dependent on the specific biological target and the desired pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of novel therapeutics based on these privileged heterocyclic systems. Further head-to-head comparative studies will be instrumental in elucidating the nuanced structure-activity relationships that govern the biological activities of these important classes of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog | MDPI [mdpi.com]
- 5. Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjsir.org [pjsir.org]
- 12. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Precautions and Hazard Profile
Hazard Summary of Related Iodinated Pyrrolopyridines
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Causes serious eye damage/irritation.[1][2] | Serious Eye Damage/Eye Irritation (Category 1/2A) | Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Causes skin irritation. | Skin Corrosion/Irritation (Category 2) | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice. |
| May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. |
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste management service.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container must be kept separate from non-halogenated organic waste, aqueous waste, and general laboratory trash to prevent potentially hazardous reactions and to ensure compliant disposal.
2. Waste Collection:
-
Carefully transfer waste this compound, including any contaminated materials such as weighing paper or contaminated gloves, into the designated halogenated organic waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
3. Labeling:
-
As soon as the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly state the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
If other halogenated waste products are collected in the same container, all constituents and their approximate percentages must be listed.
4. Storage:
-
The sealed waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
This area must be cool, dry, and well-ventilated.
-
Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.
5. Arranging for Disposal:
-
When the waste container is approximately 80% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbent material and the spilled substance.
-
Disposal: Place the collected waste into the designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills (outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team and EHS department.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency response personnel to manage the cleanup.
Diagrams for Procedural Clarity
To further clarify the disposal workflow and the decision-making process, the following diagrams have been generated using Graphviz (DOT language).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
